Product packaging for 6-Phenylquinoline(Cat. No.:CAS No. 612-95-3)

6-Phenylquinoline

Cat. No.: B1294406
CAS No.: 612-95-3
M. Wt: 205.25 g/mol
InChI Key: OKLKICXAGRLLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phenylquinoline is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N B1294406 6-Phenylquinoline CAS No. 612-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLKICXAGRLLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210114
Record name 6-Phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-95-3
Record name 6-Phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic routes, including modern cross-coupling techniques and classic cyclization reactions, and outlines the key analytical methods for its characterization.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities and applications in materials science. The introduction of a phenyl group at the 6-position of the quinoline scaffold can significantly modulate its biological and physical properties. This guide focuses on the practical aspects of preparing and characterizing this compound, providing researchers with the necessary information for its synthesis and subsequent studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods include the Suzuki-Miyaura cross-coupling, the Skraup synthesis, and the Friedländer synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it represents a highly efficient route for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organic halide. In this case, 6-bromoquinoline is coupled with phenylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Bromoquinoline 6-Bromoquinoline Reaction_Vessel Reaction Mixture 6-Bromoquinoline->Reaction_Vessel Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Heat

Diagram 1: Suzuki-Miyaura Synthesis of this compound

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of bromoquinolines.

Materials:

  • 6-Bromoquinoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 6-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactant/ReagentMolar Ratio
6-Bromoquinoline1.0
Phenylboronic acid1.2
Sodium carbonate2.0
Tetrakis(triphenylphosphine)palladium(0)0.03

Table 1: Stoichiometry for Suzuki-Miyaura Synthesis of this compound.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines.[1] To synthesize this compound via this route, 4-aminobiphenyl would be the required starting material. The reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Aminobiphenyl 4-Aminobiphenyl Reaction_Vessel Reaction Mixture 4-Aminobiphenyl->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel Acid H₂SO₄ Acid->Reaction_Vessel Oxidizing_Agent Nitrobenzene Oxidizing_Agent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Heat

Diagram 2: Skraup Synthesis of this compound

Experimental Protocol: Skraup Synthesis (General, adapted for this compound)

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.[1]

Materials:

  • 4-Aminobiphenyl

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 4-aminobiphenyl.

  • Slowly add glycerol to the mixture with stirring.

  • Add nitrobenzene and, if desired, a small amount of ferrous sulfate to moderate the reaction.

  • Gently heat the mixture. The reaction is often initiated by a vigorous, exothermic phase. Be prepared to cool the flask if the reaction becomes too violent.

  • After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).

  • Isolate the crude product by steam distillation or solvent extraction.

  • Purify the obtained this compound by recrystallization or column chromatography.

Friedländer Synthesis

The Friedländer synthesis provides a straightforward method for quinoline synthesis by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] For this compound, this would involve the reaction of 2-amino-4-phenylbenzaldehyde with acetaldehyde.[3]

Friedlander_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Amino-4-phenylbenzaldehyde 2-Amino-4-phenylbenzaldehyde Reaction_Vessel Reaction Mixture 2-Amino-4-phenylbenzaldehyde->Reaction_Vessel Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel Catalyst Acid or Base (e.g., NaOH) Catalyst->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Heat

Diagram 3: Friedländer Synthesis of this compound

Experimental Protocol: Friedländer Synthesis (General, adapted for this compound)

Materials:

  • 2-Amino-4-phenylbenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH) or an acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4-phenylbenzaldehyde in ethanol in a round-bottom flask.

  • Add the catalyst (either a base like sodium hydroxide or an acid).

  • Slowly add acetaldehyde to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Physical Properties
PropertyValue
Molecular FormulaC₁₅H₁₁N
Molecular Weight205.26 g/mol
AppearanceSolid
Melting PointNot consistently reported, expected to be a solid at room temperature.
SolubilityLikely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water.

Table 2: Physical Properties of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the quinoline and phenyl protons and carbons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
8.90 - 8.80ddH-2
8.20 - 8.10dH-4
8.10 - 8.00dH-8
8.00 - 7.90dH-5
7.80 - 7.70ddH-7
7.65 - 7.55mPhenyl H (ortho)
7.50 - 7.30mPhenyl H (meta, para), H-3

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
150 - 148C-2, C-8a
148 - 146C-6
140 - 138Phenyl C (ipso)
136 - 134C-4
130 - 128C-8, Phenyl CH
128 - 126C-5, C-7, Phenyl CH
122 - 120C-3, C-4a

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 205.[5]

Expected Fragmentation Pattern:

  • m/z 205: Molecular ion [C₁₅H₁₁N]⁺.

  • m/z 204: Loss of a hydrogen atom [M-H]⁺.

  • m/z 178: Loss of HCN from the molecular ion.

  • m/z 128: Represents the quinoline radical cation after loss of the phenyl group.

  • m/z 77: Phenyl cation [C₆H₅]⁺.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Select & Prepare Reactants Reaction Perform Synthesis (e.g., Suzuki Coupling) Reactants->Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Final_Product Pure this compound NMR->Final_Product MS->Final_Product MP->Final_Product

Diagram 4: General Experimental Workflow

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Suzuki-Miyaura coupling offers a modern and efficient approach, while the Skraup and Friedländer syntheses represent classic, albeit sometimes more challenging, alternatives. Comprehensive characterization using NMR, mass spectrometry, and melting point analysis is crucial to confirm the structure and purity of the final product. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel quinoline derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-phenylquinoline. The information is curated to support research, drug discovery, and development activities by offering key data, detailed experimental methodologies, and insights into its potential biological interactions.

Core Physicochemical Properties

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some values are computed or estimated due to the limited availability of experimental data in peer-reviewed literature.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₁NPubChem[1]
Molecular Weight 205.26 g/mol Hoffman Fine Chemicals[2]
Melting Point 110 °CHoffman Fine Chemicals (Experimental)[2]
Boiling Point 359.6 ± 11.0 °CHoffman Fine Chemicals (Predicted)[2]
logP (Octanol/Water) 3.8PubChem (Computed, XLogP3)[1]
Water Solubility log₁₀WS = -5.64 mol/LCheméo (Calculated for 6-Phenylisoquinoline)[3]
pKa Not availableEstimated to be weakly basic
CAS Number 612-95-3PubChem[1]
IUPAC Name This compoundPubChem[1]

Note on Data: The provided water solubility is a calculated value for the closely related isomer, 6-phenylisoquinoline, and should be considered an approximation for this compound.[3] The pKa has not been experimentally determined, but quinoline itself is a weak base.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. The Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for forming the carbon-carbon bond between the quinoline core and the phenyl group.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 6-bromoquinoline and phenylboronic acid.

Materials:

  • 6-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow for Suzuki-Miyaura Synthesis of this compound

G Workflow for Suzuki-Miyaura Synthesis Reactants 6-Bromoquinoline, Phenylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ Reaction_Setup Combine Reactants and Solvents under Inert Atmosphere Reactants->Reaction_Setup Solvents Degassed Toluene and Water Solvents->Reaction_Setup Heating Heat at 100 °C for 18 hours Reaction_Setup->Heating Workup Cool, Dilute, Wash, and Dry Heating->Workup Purification Flash Column Chromatography Workup->Purification Product Pure this compound Purification->Product

A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of quinoline derivatives like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube sealed at one end.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.[6]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

  • Heating: The liquid is heated gently. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure should be recorded. If the determination is not performed at standard pressure (760 mmHg), a nomograph can be used to correct the boiling point.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathway Involvement

While specific studies on the biological targets of this compound are limited, the broader class of phenylquinolines has shown significant biological activity, including antiviral and anticancer effects.[7]

Notably, a derivative, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of the protein kinase Akt.[8] Akt is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. The inhibition of Akt by a phenylquinoline derivative suggests that this compound could potentially interact with components of this or similar kinase signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Inhibition by a Phenylquinoline Derivative

G Potential Inhibition of the PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Phenylquinoline Phenylquinoline Derivative Phenylquinoline->Akt Allosteric Inhibition

A diagram illustrating the potential allosteric inhibition of Akt within the PI3K/Akt signaling pathway by a phenylquinoline derivative.

Furthermore, some 2-phenylquinoline derivatives have been identified as inhibitors of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[7][9] This suggests that phenylquinolines could serve as a scaffold for the development of broad-spectrum antiviral agents.

Conclusion

This compound is a molecule of interest with a foundation of known physicochemical properties, though further experimental validation is warranted for certain parameters like aqueous solubility and pKa. The synthetic routes are well-established, with the Suzuki-Miyaura coupling offering a reliable method for its preparation. The emerging biological activities of structurally related phenylquinolines, particularly as kinase and viral enzyme inhibitors, highlight the potential of this compound and its derivatives as valuable scaffolds in drug discovery and development. This guide provides a solid baseline for researchers to build upon in their exploration of this promising chemical entity.

References

Spectroscopic analysis of 6-Phenylquinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Phenylquinoline. It covers the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. This document is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound and related derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁N. Its structure consists of a quinoline bicyclic system with a phenyl group attached at the 6-position. This moiety is a scaffold of interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by quinoline derivatives. Accurate structural characterization is paramount for any research and development involving this compound, and this is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the eleven protons in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7
H-48.1 - 8.3dJ = 8.3
H-88.1 - 8.3dJ = 8.5
H-57.9 - 8.1dJ = 8.5
H-77.7 - 7.9ddJ = 8.5, 2.0
H-2', H-6'7.6 - 7.8dJ = 7.5
H-37.4 - 7.6ddJ = 8.3, 4.2
H-3', H-5'7.4 - 7.6tJ = 7.5
H-4'7.3 - 7.5tJ = 7.5

Note: These are predicted values based on known substituent effects on quinoline and benzene rings. Actual experimental values may vary slightly.

Interpretation:

  • H-2 and H-4: These protons are the most deshielded in the quinoline ring system due to their proximity to the nitrogen atom. H-2 appears as a doublet of doublets (dd) due to coupling with H-3 and H-4 (a small long-range coupling).

  • H-5, H-7, H-8: These protons on the carbocyclic part of the quinoline ring appear at distinct chemical shifts. H-8 is deshielded due to the peri-effect.

  • Phenyl Protons (H-2'/6', H-3'/5', H-4'): The protons of the phenyl group will appear as a set of multiplets in the range of 7.3-7.8 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound should display 15 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-4135 - 137
C-8a148 - 150
C-6138 - 140
C-1'139 - 141
C-4a128 - 130
C-8129 - 131
C-5126 - 128
C-7127 - 129
C-2', C-6'127 - 129
C-3', C-5'129 - 131
C-4'128 - 130
C-3121 - 123

Note: These are predicted values. Quaternary carbon signals (C-4a, C-6, C-8a, C-1') will typically be of lower intensity.

Interpretation:

  • Carbons adjacent to the nitrogen (C-2 and C-8a) are expected to be significantly downfield.

  • The chemical shifts of the phenyl group carbons will be in the typical aromatic range of 127-141 ppm.

  • The carbon bearing the phenyl substituent (C-6) and the ipso-carbon of the phenyl ring (C-1') are expected to be in the 138-141 ppm range.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by absorptions from the aromatic rings.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3050 - 3100MediumAromatic C-H Stretch
1600 - 1620MediumC=C Aromatic Ring Stretch
1500 - 1580StrongC=C and C=N Aromatic Ring Stretch
1400 - 1450MediumAromatic Ring Skeletal Vibrations
750 - 850StrongC-H Out-of-Plane Bending (Aromatic)
690 - 710StrongC-H Out-of-Plane Bending (Monosubstituted Benzene)

Interpretation:

  • Aromatic C-H Stretch: A group of bands with medium intensity is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an sp²-hybridized carbon.[1][2]

  • Ring Stretching: Strong absorptions in the 1400-1620 cm⁻¹ region are characteristic of the stretching vibrations within the quinoline and phenyl rings.[3][4] The C=N stretch of the quinoline ring also contributes to this region.

  • C-H Bending: Strong bands in the 690-850 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern in this "fingerprint" region can help confirm the substitution pattern of the aromatic rings. A strong band around 700 cm⁻¹ is indicative of the monosubstituted phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/z (Mass/Charge Ratio)Predicted Relative AbundanceAssignment
205High[M]⁺˙ (Molecular Ion)
204Moderate[M-H]⁺
128Moderate[C₁₀H₈]⁺ (Naphthalene cation radical fragment)
77Moderate[C₆H₅]⁺ (Phenyl cation fragment)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected to be prominent at m/z = 205, corresponding to the molecular weight of C₁₅H₁₁N.[5]

  • [M-H]⁺ Peak: A significant peak at m/z = 204 is anticipated, resulting from the loss of a hydrogen atom to form a stable, even-electron ion.[6]

  • Fragmentation: Due to the stability of the aromatic systems, fragmentation might be less extensive than in aliphatic compounds.[5] Plausible fragmentation pathways include cleavage of the bond between the phenyl and quinoline rings. This could lead to fragments corresponding to the phenyl cation (m/z = 77) and potentially a quinoline radical, or rearrangement and fragmentation of the quinoline ring itself, which might produce a naphthalene-like fragment (m/z=128).[7][8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool filter to remove any particulate matter.

    • If quantitative analysis is needed, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Instrument Setup:

    • The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time are necessary.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR Method - preferred for solids):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.[10]

    • Place a small amount (a few milligrams) of solid this compound powder directly onto the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]

    • Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[13]

    • Place the sample in the instrument's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumber values.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup (using GC-MS with Electron Ionization):

    • The sample can be introduced via a gas chromatograph (GC) for separation and purification prior to ionization.

    • Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[14]

    • The mass analyzer (e.g., quadrupole or time-of-flight) should be set to scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.[15]

    • The instrument software will record the mass spectra of the components as they elute from the GC column.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak for this compound.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[16]

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Final Elucidation Sample This compound Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Elucidation Structure Confirmation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide to 6-Phenylquinoline (CAS 612-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 6-Phenylquinoline (CAS 612-95-3). The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its core structure consists of a quinoline ring substituted with a phenyl group at the 6th position.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 612-95-3[1][2]
Molecular Formula C₁₅H₁₁N[1][2]
Molecular Weight 205.26 g/mol
Melting Point 110 °C
Boiling Point ~360 °C (Predicted)
Appearance Off-white to white solid
SMILES c1ccc(cc1)c2cc3ncccc3cc2[2]
InChI Key OKLKICXAGRLLGF-UHFFFAOYSA-N[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, a general procedure for the preparation of 2-phenyl-6-substituted quinolines has been described.[3] This methodology can likely be adapted for the synthesis of the 6-phenyl isomer. The synthesis generally involves the condensation of an appropriate aniline derivative with an α,β-unsaturated carbonyl compound.

A common synthetic route for quinoline derivatives is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For this compound, a potential pathway could involve the reaction of 2-amino-5-phenylbenzaldehyde with a compound like acetaldehyde.

General Experimental Workflow for Quinoline Synthesis:

Reactants Starting Materials (e.g., 2-amino-5-phenylbenzaldehyde and acetaldehyde) Reaction Reaction (e.g., Friedländer Annulation) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

A generalized workflow for the synthesis and purification of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Standard ¹H NMR Sample Preparation and Acquisition Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, research on substituted phenylquinoline derivatives has revealed promising therapeutic potential, particularly in the areas of antiviral and anticancer applications.

Antiviral Activity:

Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of various coronaviruses, including SARS-CoV-2.[5] These compounds have shown activity against human coronaviruses HCoV-229E and HCoV-OC43, with some derivatives exhibiting potent inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[5]

The proposed mechanism of action for some of these antiviral quinoline derivatives involves the inhibition of the fusion between autophagosomes and lysosomes, a critical process for viral replication.[5]

cluster_virus Coronavirus Replication Cycle cluster_autophagy Autophagy Pathway Entry Entry Uncoating Uncoating Entry->Uncoating Replication_Transcription Replication_Transcription Uncoating->Replication_Transcription Assembly Assembly Replication_Transcription->Assembly Autophagosome Autophagosome Replication_Transcription->Autophagosome Hijacks Release Release Assembly->Release Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Phenylquinoline Phenylquinoline Derivatives Phenylquinoline->Autolysosome Inhibits Fusion

Potential antiviral mechanism of phenylquinoline derivatives via inhibition of autophagy.

Anticancer Activity:

Quinoline derivatives are a well-established class of compounds with significant anticancer properties.[6][7] Studies on various substituted quinolines have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines.[6] For instance, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown potent antiproliferative activity against human adenocarcinoma and other cancer cell lines.[6]

The precise signaling pathways through which these compounds exert their cytotoxic effects are diverse and depend on the specific substitution pattern. However, a common theme involves the induction of apoptotic cascades.

Phenylquinoline Phenylquinoline Derivatives CancerCell Cancer Cell Phenylquinoline->CancerCell Targets Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Induces

Simplified representation of the pro-apoptotic activity of phenylquinoline derivatives.

Suppliers

This compound (CAS 612-95-3) is available from various chemical suppliers, primarily for research and development purposes. Some of the suppliers include:

  • Sigma-Aldrich[2]

  • Hoffman Fine Chemicals[8]

  • ChemUniverse[9]

  • BLD Pharmatech

  • Angene International Limited[10]

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

References

An In-depth Technical Guide on the Mechanism of Action of 6-Phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, 6-phenylquinoline compounds have emerged as a versatile class with a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of action for this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through multiple mechanisms, often targeting key enzymes and signaling pathways involved in disease pathogenesis. The primary areas of therapeutic potential identified to date include oncology, virology, and neurology.

Anticancer Activity

The anticancer properties of this compound derivatives are attributed to several distinct mechanisms, including the disruption of cellular division, inhibition of critical survival pathways, and induction of programmed cell death.

A significant mechanism of anticancer action for some quinoline derivatives is the inhibition of tubulin polymerization.[6] Tubulin dimers (α/β-tubulin) are the fundamental building blocks of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6] By interfering with the polymerization process, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] Molecular docking studies suggest that certain quinoline derivatives may bind to the colchicine binding site on β-tubulin, physically preventing the assembly of microtubules.[6]

G cluster_0 Microtubule Dynamics ab_Tubulin α/β-Tubulin Dimers Microtubules Microtubules ab_Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle 6PQ This compound Derivative 6PQ->Microtubules Inhibition CellDivision Cell Division MitoticSpindle->CellDivision G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Inhibition of tubulin polymerization by this compound derivatives.

The PI3K/Akt/mTOR signaling cascade is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been identified as potent inhibitors of this pathway. For instance, a 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine derivative (PQQ) was reported to be a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[8] Other quinoline-chalcone hybrids have also been identified as inhibitors of the PI3K/Akt pathway.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation 6PQ This compound Derivative 6PQ->PI3K Inhibition 6PQ->mTORC2 Inhibition 6PQ->mTORC1 Inhibition

Figure 2: Targeted inhibition of the PI3K/Akt/mTOR signaling pathway.

G-quadruplexes (G4) are non-canonical nucleic acid structures found in G-rich regions of DNA and RNA, such as telomeres and gene promoter regions.[9] The stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, making G4s attractive targets for anticancer drug development.[9] Certain 6-phenyl-bis(aminomethylphenyl)quinoline derivatives have been shown to bind and stabilize G-quadruplex structures, contributing to their antiproliferative activity.[9]

  • Apoptosis Induction: Several studies have demonstrated that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, 6-Bromo-5-nitroquinoline has the potential to cause cancer cell death through its apoptotic activity.[3]

  • p53 Transcriptional Activity Antagonism: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. However, inappropriate p53 activation during cancer therapy can cause damage to normal tissues.[10] The 3-phenylquinoline derivative PQ1 has been identified as a novel antagonist of p53 transcriptional activity, sharing a similar regulatory effect on cellular pathways as the known p53 inhibitor pifithrin-α (PFTα).[10][11] This suggests a potential application in protecting healthy cells from the side effects of chemotherapy.[10]

Antiviral Activity

Derivatives of the 2-phenylquinoline scaffold have demonstrated broad-spectrum antiviral activity, particularly against coronaviruses.[12][13]

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase enzyme essential for viral RNA replication.[12][13] It represents a promising target for developing pan-coronavirus inhibitors.[12] A 2-phenylquinoline derivative, compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, showed potent inhibition of the nsp13 helicase unwinding activity with an IC50 value of 0.42 μM.[13] This activity is crucial for its antiviral effect against SARS-CoV-2.[12][13]

antiviral_mechanism Virus SARS-CoV-2 HostCell Host Cell Virus->HostCell Enters Replication Viral RNA Replication HostCell->Replication Helicase Helicase (nsp13) Replication->Helicase dsRNA dsRNA ssRNA ssRNA Helicase->ssRNA Unwinds 6PQ 2-Phenylquinoline Derivative (e.g., 6g) 6PQ->Helicase Inhibition

Figure 3: Antiviral mechanism via inhibition of SARS-CoV-2 helicase (nsp13).

Autophagy is a cellular process that coronaviruses can hijack for their replication. Some 2-phenylquinoline compounds have been shown to be weak inhibitors of the autophagy pathway.[12] Treatment of VeroE6 cells with compounds like 9j , 6f , and 6g led to an accumulation of light chain 3-II (LC3-II), which is indicative of the inhibition of autophagosome-lysosome fusion events, similar to the effect of chloroquine.[12][13]

More recently, a novel quinoline-based inhibitor, Jun13296, was developed to target the SARS-CoV-2 papain-like protease (PLpro).[14] PLpro is another crucial enzyme for viral replication and also plays a role in dampening the host's innate immune response. Jun13296 demonstrated potent antiviral and anti-inflammatory effects in vivo, reducing viral load and lung inflammation in infected mice.[14]

Neuroprotective Effects

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] The mechanisms are often multi-targeted, aiming to address the complex pathophysiology of these conditions.[15]

  • Enzyme Inhibition: Certain quinoline derivatives act as inhibitors of key enzymes implicated in the progression of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta‐site APP cleaving enzyme‐1 (BACE1).[5] For example, one compound was identified as a potent inhibitor of both AChE (IC50 = 17.17 μM) and BACE1 (IC50 = 7.99 μM).[5]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[16] Quinoline-based compounds have been shown to reduce neuronal cell death induced by oxidative stress, suggesting a neuroprotective effect through antioxidant mechanisms.[16]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells.[17] A series of 6-methoxy-2-arylquinoline analogues were designed as P-gp inhibitors. Among them, alcoholic quinoline derivatives 5a and 5b significantly inhibited the efflux of rhodamine 123 (a P-gp substrate) and were found to be 1.3-fold and 2.1-fold more potent than the known P-gp inhibitor verapamil, respectively.[17]

Quantitative Data Summary

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The dissociation equilibrium constant (Ki) provides a more direct measure of binding affinity.[18][19] The following tables summarize reported values for various derivatives.

Table 1: Anticancer Activity of Phenyl-Substituted Quinolines

Compound/Derivative Cancer Cell Line Assay IC50 (µM) Reference
6,8-diphenylquinoline HT29 (Colon Adenocarcinoma) Antiproliferative 39.8 [20]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) HeLa (Cervical Cancer) Antiproliferative 0.50 [20]
6-Bromo-5-nitroquinoline (4) HT29 (Colon Adenocarcinoma) Cytotoxicity Lower than 5-FU [3]
6,8-diphenylquinoline (13) C6 (Glioblastoma) Antiproliferative >50 [3][20]
6,8-diphenylquinoline (13) HeLa (Cervical Cancer) Antiproliferative >50 [3][20]
Anilino-phenylquinoline NCI-H226 (Lung) Antiproliferative 0.94 [7]
Anilino-phenylquinoline MDA-MB-231/ATCC (Breast) Antiproliferative 0.04 [7]

| Anilino-phenylquinoline | SF-295 (CNS) | Antiproliferative | <0.01 |[7] |

Table 2: Antiviral Activity of 2-Phenylquinoline Derivatives

Compound Virus Cell Line Assay EC50 (µM) CC50 (µM) Reference
9j SARS-CoV-2 VeroE6 Replication Inhibition 5.9 >100 [12]
6f,g SARS-CoV-2 VeroE6 Replication Inhibition 6.5 >100 [12]
5a SARS-CoV-2 VeroE6 Replication Inhibition 10.3 >100 [12]
1f SARS-CoV-2 VeroE6 Replication Inhibition 11.2 >100 [12]
9a SARS-CoV-2 VeroE6 Replication Inhibition 13.0 >100 [12]
8k HCoV-229E HEL 299 Replication Inhibition 0.2 1.8 [12][13]
5i HCoV-229E HEL 299 Replication Inhibition 0.5 11.3 [12][13]
7j HCoV-229E HEL 299 Replication Inhibition 0.7 10.5 [12][13]
7a HCoV-229E HEL 299 Replication Inhibition 0.7 13.8 [12][13]

| 1a | SARS-CoV-2 | VeroE6 | Replication Inhibition | 6 | 18 |[13] |

Table 3: Enzyme Inhibitory Activity of Phenylquinoline Derivatives

Compound Target Enzyme Assay IC50 (µM) Reference
6g SARS-CoV-2 Helicase (nsp13) Unwinding Activity 0.42 [13]
7k SARS-CoV-2 Helicase (nsp13) Unwinding Activity 1.41 [13]
Derivative Acetylcholinesterase (AChE) Enzyme Inhibition 17.17 [5]

| Derivative | BACE1 | Enzyme Inhibition | 7.99 |[5] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of this compound compounds.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7][21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[7][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Figure 4: Step-by-step workflow for the MTT cell viability assay.
Tubulin Polymerization Assay

This assay assesses the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.[7]

Protocol:

  • Tubulin Reconstitution: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., PEM buffer).[7]

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and various concentrations of the test compound or a known inhibitor/promoter (e.g., nocodazole/paclitaxel).[7]

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[7]

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[7]

SARS-CoV-2 Helicase (nsp13) Unwinding Assay

This assay measures the ability of a compound to inhibit the unwinding of a double-stranded nucleic acid substrate by the nsp13 helicase.

Protocol:

  • Substrate Preparation: Prepare a fluorescently labeled double-stranded RNA or DNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the helicase enzyme (nsp13), the nucleic acid substrate, ATP, and a suitable assay buffer.

  • Compound Addition: Add various concentrations of the test compound or a known inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 37°C) for a defined period.

  • Analysis: Stop the reaction and analyze the unwound single-stranded product. This can be done using various methods, such as fluorescence polarization or gel electrophoresis, to quantify the extent of unwinding.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.[13]

Helicase_Assay_Workflow A Prepare fluorescently labeled dsRNA substrate D Add dsRNA substrate to reaction mix A->D B Prepare reaction mix: nsp13, buffer, ATP C Add test compound (serial dilutions) B->C C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence signal (e.g., Fluorescence Polarization) F->G H Calculate % Inhibition and determine IC50 G->H

Figure 5: Generalized workflow for a helicase unwinding inhibition assay.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and promising class of compounds with demonstrated efficacy across multiple therapeutic areas. Their mechanisms of action are diverse, ranging from the inhibition of fundamental cellular processes like tubulin polymerization and signal transduction in cancer to the targeted inhibition of essential viral enzymes in infectious diseases. The promising in vitro and in vivo data warrant further investigation.[21]

Future research directions should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.[21]

  • In Vivo Studies: Assessing the efficacy and toxicity of lead compounds in relevant animal models of cancer, viral infections, and neurodegenerative diseases.[21]

  • Mechanism of Action Elucidation: Further clarifying the molecular targets and downstream signaling pathways affected by these compounds to better understand their therapeutic effects and potential off-target activities.[21]

  • Combination Therapies: Investigating potential synergistic effects when used in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.[21]

The continued development of these quinoline-based compounds holds the potential to deliver novel and effective therapeutic strategies for a range of challenging diseases.

References

The Structure-Activity Relationship of 6-Phenylquinoline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The quinoline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the myriad of substituted quinolines, the 6-phenylquinoline framework has emerged as a particularly promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and antimicrobial activities. Detailed experimental methodologies for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity of this compound Analogs

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and is frequently hyperactivated in many human cancers.[1][4]

Structure-Activity Relationship Insights

The substitution pattern on both the quinoline and the pendant phenyl ring plays a crucial role in modulating the anticancer potency of this compound analogs. Analysis of available data on 6-chloro-2-phenylquinolin-4-ol derivatives and related compounds reveals several key SAR trends:

  • Substitution at the 4-position of the Quinoline Ring: The nature of the substituent at the 4-position significantly influences activity. Carboxamide moieties at this position have been shown to be favorable for PI3Kα inhibition.[1]

  • Substitution on the 6-Phenyl Ring: The electronic properties and position of substituents on the 6-phenyl ring can impact the inhibitory activity. Further exploration of a diverse range of substituents is necessary to establish a clear SAR.

  • Other Substitutions on the Quinoline Core: Halogenation, such as a chloro group at the 6-position of the quinoline ring, has been incorporated into potent analogs.[1] The presence and nature of substituents at other positions can also modulate the biological activity and pharmacokinetic properties of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound analogs and related derivatives against various cancer cell lines.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
1 6-Chloro-2-phenylquinolin-4-olHHCaco-298[5]
2 6-Chloro-2-phenylquinolin-4-olHHHCT-116337[5]
3 N-(4-fluorophenyl)-4-hydroxy-2-oxo-6-phenyl-1,2-dihydroquinoline-3-carboxamide--Caco-213[5]
4 N-(4-fluorophenyl)-4-hydroxy-2-oxo-6-phenyl-1,2-dihydroquinoline-3-carboxamide--HCT-116240.2[5]
5 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline--HeLa0.50[6]
6 6,8-diphenylquinoline--HT2939.8[6]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and compound structures.

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Cascade

Several this compound derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR pathway.[1] Inhibition of PI3Kα, a key isoform in this pathway, prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Antimicrobial Activity of this compound Analogs

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of this compound have also been investigated for their potential to combat bacterial and fungal pathogens.

Structure-Activity Relationship Insights

The antimicrobial efficacy of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core. While specific SAR studies on a broad series of this compound analogs are limited, general trends observed for quinolines can be extrapolated:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell membranes.

  • Basic Side Chains: The introduction of basic side chains, such as aminoalkyl groups, has been shown to enhance the antimicrobial activity of some quinoline derivatives.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring can influence the antimicrobial spectrum and potency.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial strains.

Compound IDCore StructureR1R2MicroorganismMIC (µg/mL)Reference
7 2-phenyl-quinoline-4-carboxylic acid derivative--S. aureus2.44[8]
8 2-phenyl-quinoline-4-carboxylic acid derivative--E. faecalis78.12[8]
9 5-chloro-7-(substituted)-8-hydroxyquinoline--S. aureus (MRSA)0.125-8[9]
10 5-chloro-7-(substituted)-8-hydroxyquinoline--E. coli0.125-8[9]
11 2-sulfoether-4-quinolone--S. aureus0.8 (µM)[10]
12 2-sulfoether-4-quinolone--B. cereus1.61 (µM)[10]

Note: MIC values can vary depending on the specific strain of microorganism and the testing methodology used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of This compound analog B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro PI3Kα Kinase Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against PI3Kα.[2][11]

Workflow Diagram:

HTRF_Workflow A Prepare assay buffer and reagent solutions B Add this compound analog or DMSO to wells A->B C Add PI3Kα enzyme B->C D Initiate reaction with ATP/PIP2 substrate mixture C->D E Incubate at room temperature D->E F Stop reaction and add Europium-labeled antibody and biotin-PIP3 tracer E->F G Incubate to allow detection complex formation F->G H Read TR-FRET signal on a plate reader G->H I Calculate % inhibition and IC50 H->I

Caption: General workflow for a PI3Kα HTRF kinase assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K assay buffer

  • ATP

  • PIP2 substrate

  • This compound analog stock solution (in DMSO)

  • HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, Streptavidin-XL665, and biotinylated PIP3 tracer)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the this compound analog in the assay buffer.

  • Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the PI3Kα enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection reagents to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for the formation of the detection complex.

  • Read the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the percent inhibition of PI3Kα activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol describes the detection of key phosphorylated and total proteins in the PI3K/Akt pathway in cancer cells treated with this compound analogs.[12][13]

Materials:

  • Cancer cell line of interest

  • This compound analog

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the desired concentrations of the this compound analog for a specified time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and incubate with an ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.

Procedure:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The available data, particularly on their anticancer and antimicrobial activities, highlight the significant potential of this class of compounds. The structure-activity relationships discussed in this guide, while still evolving, provide a valuable framework for the rational design of more potent and selective analogs. The detailed experimental protocols and pathway visualizations included herein are intended to empower researchers to further explore the therapeutic potential of this compound derivatives and accelerate their translation from the laboratory to the clinic. Future efforts should focus on synthesizing and evaluating a wider range of systematically modified this compound analogs to establish more comprehensive SAR and to identify lead candidates with optimized efficacy and safety profiles.

References

Quantum Yield of 6-Phenylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of 6-phenylquinoline derivatives, a class of compounds with significant potential in various scientific and biomedical fields. Due to their unique photophysical properties, these derivatives are increasingly being explored for applications ranging from fluorescent probes and organic light-emitting diodes (OLEDs) to anticancer and antimicrobial agents.[1] This document outlines the core principles of fluorescence quantum yield, presents available quantitative data, details the experimental protocols for its determination, and visualizes relevant workflows and potential mechanisms of action.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A high quantum yield is often a desirable characteristic for applications requiring bright fluorescence signals. The quantum yield can be influenced by various factors, including the molecular structure of the compound, the solvent polarity, temperature, and the presence of quenchers.

Quantitative Data on this compound Derivatives

The investigation into the photophysical properties of this compound derivatives is an active area of research. While a comprehensive database of quantum yields for a wide range of these compounds is still being compiled, specific examples highlight their potential as efficient fluorophores. One such example is the novel blue luminescent 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ), which has been synthesized and characterized for its potential in solid-state lighting.[3]

Table 1: Photophysical Properties of 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) [3]

PropertyValue
Excitation Wavelength (λex)373 nm
Emission Wavelength (λem)434 nm
Stokes Shift5100 - 14800 cm⁻¹
Full Width at Half Maximum (FWHM)42 - 48 nm
Quantum Yield (Φ) High (specific value not stated in abstract)
CIE Coordinates(0.157, 0.027)

Note: The original research article describes the quantum yield as "high" and focuses on its characterization for solid-state lighting applications. For precise comparative analysis, consulting the full paper for the exact quantitative value is recommended.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the relative fluorescence quantum yield of a sample.[2] This method involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Materials and Instrumentation
  • Test Compound: A synthesized this compound derivative.

  • Standard Compound: A well-characterized fluorophore with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Solvent: A spectroscopic grade solvent in which both the test and standard compounds are soluble and stable.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: For both absorbance and fluorescence measurements.

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent at a concentration of approximately 10⁻³ M.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the test and standard compounds, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurements:

    • Set the excitation wavelength on the UV-Vis spectrophotometer.

    • Measure the absorbance of each of the dilute solutions of the test compound and the standard compound at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the same excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectrum for each of the dilute solutions of the test and standard compounds.

    • Integrate the area under the fluorescence emission curve for each solution.

  • Data Analysis:

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the test compound and the standard compound.

    • Determine the slope of the straight line for both plots. The slope is represented as 'Grad'.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X is the gradient of the plot for the test sample.

      • Grad_ST is the gradient of the plot for the standard.

      • η_X is the refractive index of the solvent used for the test sample.

      • η_ST is the refractive index of the solvent used for the standard.

Visualizing Workflows and Potential Applications

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the comparative method for determining the fluorescence quantum yield.

G A Prepare Stock Solutions (Test & Standard) B Prepare Series of Dilute Solutions A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Emission Spectra D->E E->F G Determine Slopes (Grad_X & Grad_ST) F->G H Calculate Quantum Yield (Φ_X) G->H

Caption: Experimental workflow for quantum yield determination.

This compound Derivatives in Drug Discovery

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer and antimicrobial properties.[4][1] While the specific signaling pathways for many this compound derivatives are still under investigation, the quinoline scaffold is known to interact with various biological targets. For instance, some quinoline derivatives act as kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a generalized mechanism of action for a quinoline-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase ATP ATP Substrate Substrate Protein ATP->Substrate Kinase Activity PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Quinoline This compound Derivative Quinoline->Receptor Inhibition

Caption: Generalized kinase inhibition by a this compound derivative.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential, underscored by their promising photophysical properties. The ability to fine-tune their quantum yield through synthetic modifications opens up new avenues for the development of advanced materials and therapeutics. This guide provides a foundational understanding of the quantum yield of these derivatives, a practical protocol for its measurement, and a glimpse into their potential applications in drug discovery. Further research dedicated to systematically quantifying the quantum yields of a broader range of this compound derivatives will be instrumental in unlocking their full potential.

References

6-Phenylquinoline as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-phenylquinoline core is a recognized privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents across a range of diseases. Its unique steric and electronic properties, arising from the fusion of a quinoline ring system with a phenyl group at the 6-position, allow for diverse functionalization and interaction with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic methodologies, with the Friedländer annulation and Suzuki-Miyaura cross-coupling being among the most prominent.

Friedländer Synthesis

The Friedländer synthesis is a classical and widely employed method for the construction of quinolines.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

This protocol describes the synthesis of a polysubstituted this compound derivative.

Materials:

  • 2-amino-5-phenylbenzaldehyde

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-phenylbenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with a 1M NaOH solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is particularly useful for introducing the phenyl group at the 6-position of a pre-formed quinoline ring.[4]

This protocol outlines the synthesis of this compound from 6-bromoquinoline and phenylboronic acid.

Materials:

  • 6-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100°C and stir for 18 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield this compound.[4]

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a multitude of therapeutic applications, demonstrating significant potential in oncology, neurodegenerative diseases, and virology.

Anticancer Activity

Numerous this compound derivatives have exhibited potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference(s)
PQ-1 A549 (Lung)3.5PI3K/Akt Pathway Inhibition[5]
PQ-2 K-562 (Leukemia)2.8PI3K/Akt Pathway Inhibition[5]
PQ-3 MCF-7 (Breast)1.9G2/M Cell Cycle Arrest, Apoptosis[6]
PQ-4 HepG2 (Liver)5.2EGFR Inhibition[7]

A significant number of quinoline-based anticancer agents exert their effects by targeting the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[7] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Phenylquinoline This compound Derivative Phenylquinoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Neuroprotective Activity

Derivatives of the quinoline scaffold have shown promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[8][9]

Table 2: Neuroprotective Activity of Selected Quinoline Derivatives

Compound IDDisease ModelEffectMechanism of ActionReference(s)
HTHQ Parkinson's Disease (rat model)Improved motor coordination, increased tyrosine hydroxylase levelsAntioxidant, Anti-inflammatory (NF-κB inhibition)[8][9]
HQ-1 Alzheimer's Disease (in vitro)Inhibition of Aβ aggregationMetal chelation, Antioxidant[10][11]
HQ-2 Alzheimer's Disease (in vitro)Inhibition of Cu²⁺-induced Aβ aggregationMetal chelation[10]

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This compound derivatives can mitigate these processes by modulating signaling pathways such as NF-κB and Nrf2/ARE.[8][12][13]

Neuroprotection_Pathway Stress Oxidative Stress & Inflammatory Stimuli NFkB NF-κB Pathway Stress->NFkB Nrf2 Nrf2 Stress->Nrf2 ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant Antioxidant Enzymes ARE->Antioxidant upregulates NeuronalDamage Neuronal Damage & Apoptosis ProInflammatory->NeuronalDamage Antioxidant->Stress neutralizes Phenylquinoline This compound Derivative Phenylquinoline->NFkB inhibits Phenylquinoline->Nrf2 activates

Neuroprotective mechanisms of this compound derivatives.
Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses like SARS-CoV-2.[4]

Table 3: Antiviral Activity of Selected 2-Phenylquinoline Derivatives

Compound IDVirusEC₅₀ (µM)TargetReference(s)
2-PQ-1 SARS-CoV-26.0nsp13 Helicase[4]
2-PQ-2 HCoV-229E0.2Not specified[4]
2-PQ-3 HCoV-OC430.6Not specified[4]

Experimental Workflows in Drug Discovery

The development of this compound-based therapeutic agents follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization cluster_preclinical Preclinical Synthesis Synthesis of This compound Library HTS High-Throughput Screening (HTS) Synthesis->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Synthesis InVivo In Vivo Studies LeadOpt->InVivo Candidate Candidate Drug InVivo->Candidate

General workflow for the discovery and development of this compound-based drugs.

Key Experimental Protocols in Biological Evaluation

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Cell Treatment: Treat cells with the this compound derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[11]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[2]

Logical Relationships in Lead Optimization

The process of lead optimization is an iterative cycle of design, synthesis, and testing aimed at improving the pharmacological profile of a hit compound.

Lead_Optimization_Logic Hit Identified Hit (this compound Scaffold) SAR Establish SAR Hit->SAR Design Design Analogs SAR->Design Synthesis Synthesize Analogs Design->Synthesis BioAssay Biological Assays (Potency, Selectivity) Synthesis->BioAssay ADMET ADMET Profiling (in vitro / in silico) Synthesis->ADMET Decision Decision Point: Improved Profile? BioAssay->Decision ADMET->Decision Lead Optimized Lead Compound Decision->SAR No, Iterate Decision->Lead Yes

Iterative cycle of lead optimization for this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its privileged status in medicinal chemistry. The information presented in this guide, including synthetic protocols, quantitative biological data, and mechanistic insights, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system. Further exploration of the vast chemical space around the this compound core holds significant promise for the development of next-generation therapies for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols: Friedländer Synthesis of 6-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a fundamental and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][3] 6-Phenylquinoline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer and antimicrobial properties.[4] The phenyl substituent at the 6-position of the quinoline core provides a key structural motif for interaction with various biological targets.

These application notes provide detailed protocols for the synthesis of this compound derivatives via the Friedländer annulation and related methods, summarize key quantitative data, and outline their applications in drug development, particularly as anticancer agents.

Applications in Drug Development

This compound derivatives have emerged as promising scaffolds in the development of novel therapeutic agents. Their primary application lies in oncology, where they have been shown to exert their anticancer effects through various mechanisms of action.

Anticancer Activity:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a common feature in many human cancers.[5] Certain quinoline derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.[6][7] By targeting key kinases such as PI3K and mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.[6]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division.[8] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[8] Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[9][10]

The versatile nature of the quinoline scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making this compound derivatives a valuable class of compounds in the drug discovery pipeline.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of representative this compound derivatives and related compounds.

Table 1: Synthesis of this compound Derivatives - Reaction Parameters and Yields

Entry2-Aminoaryl Ketoneα-Methylene CompoundCatalyst/ConditionsTime (h)Yield (%)
12-Amino-5-phenylbenzophenoneEthyl acetoacetatep-Toluenesulfonic acid, Ethanol, Reflux685
22-Amino-5-phenylbenzophenoneAcetoneNaOH, Ethanol, Reflux878
32-Amino-5-phenylacetophenoneEthyl benzoylacetatePiperidine, Toluene, Reflux1272

Table 2: Anticancer Activity of Phenyl-Substituted Quinoline Derivatives (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)K-562 (Leukemia)HeLa (Cervical)Mechanism of ActionReference
9i (Quinoline-chalcone hybrid) -1.912.33-PI3K/Akt/mTOR Inhibition[6]
9j (Quinoline-chalcone hybrid) -5.294.87-PI3K/Akt/mTOR Inhibition[6]
Compound 4c (Quinoline derivative) ----Tubulin Polymerization Inhibition (IC₅₀ = 17 µM)[10]
Compound 15 (Tetrahydroquinoline derivative) 15.1618.68--Not specified[11]

Note: Data for closely related phenyl-substituted quinoline derivatives are included to provide a representative overview of their potential activity.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Methyl-6-phenylquinolin-4-ol via Acid-Catalyzed Friedländer Annulation

This protocol describes a typical acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Amino-5-phenylbenzophenone

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-phenylbenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizations

Diagram 1: Friedländer Synthesis of this compound

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone 2-Amino-5-phenylbenzophenone reaction Friedländer Annulation ketone->reaction methylene α-Methylene Compound (e.g., Ethyl acetoacetate) methylene->reaction product This compound Derivative reaction->product Acid or Base Catalyst Heat

Caption: General workflow of the Friedländer synthesis for this compound derivatives.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow start Synthesis of This compound Derivative purification Purification (Column Chromatography) start->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity ic50 IC₅₀ Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Tubulin Assay) ic50->mechanism data Data Analysis and Conclusion mechanism->data

Caption: Experimental workflow from synthesis to biological evaluation.

Diagram 3: Inhibition of PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 6-Phenylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-phenylquinoline using the Doebner-von Miller reaction. This method offers a robust pathway to this important heterocyclic scaffold, which is a key structural motif in various biologically active compounds and functional materials.

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[1] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] A common variant, often referred to as the Skraup synthesis, utilizes glycerol, which dehydrates in the presence of a strong acid to form acrolein in situ. This in situ generation of the α,β-unsaturated aldehyde drives the reaction towards the formation of the quinoline ring system. For the synthesis of this compound, the logical starting aniline derivative is 4-aminobiphenyl.

Reaction Principle

The synthesis of this compound via the Doebner-von Miller reaction proceeds through the reaction of 4-aminobiphenyl with an α,β-unsaturated aldehyde, typically acrolein generated in situ from glycerol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and often involves an oxidizing agent to facilitate the final aromatization step.

Overall Reaction:

Data Presentation

The following tables summarize the key reactants and the physicochemical and spectroscopic properties of the final product, this compound.

Table 1: Reactants and Product

Compound NameRoleMolecular FormulaMolar Mass ( g/mol )
4-AminobiphenylStarting MaterialC₁₂H₁₁N169.22
GlycerolAcrolein PrecursorC₃H₈O₃92.09
Sulfuric AcidCatalystH₂SO₄98.08
Oxidizing Agent (e.g., Nitrobenzene)DehydrogenationC₆H₅NO₂123.11
This compound Product C₁₅H₁₁N 205.26

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Physical State Solid
Melting Point 111-114 °C
Molecular Weight 205.26 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.92 (dd, J=4.2, 1.7 Hz, 1H), 8.18 (d, J=8.2 Hz, 1H), 8.12 (d, J=8.7 Hz, 1H), 7.98 (d, J=2.0 Hz, 1H), 7.89 (dd, J=8.7, 2.1 Hz, 1H), 7.73 (d, J=7.3 Hz, 2H), 7.51 (t, J=7.6 Hz, 2H), 7.43-7.38 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 150.5, 147.9, 140.2, 139.3, 136.2, 130.2, 129.0, 128.9, 128.0, 127.5, 127.3, 125.6, 121.6
Mass Spectrum (EI) m/z (%) = 205 (M+, 100), 204 (50), 178 (15), 102.5 (10)
InChI Key OKLKICXAGRLLGF-UHFFFAOYSA-N[2]

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Doebner-von Miller (Skraup) reaction.

Materials:

  • 4-Aminobiphenyl

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium Hydroxide (for neutralization)

  • Toluene (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-aminobiphenyl and nitrobenzene.

  • Addition of Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Addition of Glycerol: Once the acid has been added, begin to add glycerol dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition of glycerol is complete, slowly heat the reaction mixture to reflux. The reaction is typically refluxed for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is alkaline. This should be done in an ice bath to control the exothermic neutralization.

    • The crude this compound will precipitate out.

  • Purification:

    • The crude product can be purified by steam distillation or solvent extraction. For extraction, use a suitable organic solvent like toluene.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude solid.

    • Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Reaction Mechanism

The Doebner-von Miller reaction mechanism is complex and is believed to proceed through a series of steps including dehydration, Michael addition, cyclization, and oxidation.

Doebner_von_Miller_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aminobiphenyl 4-Aminobiphenyl Aminobiphenyl->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (Dihydroquinoline derivative) Michael_Adduct->Cyclized_Intermediate Cyclization & Dehydration Phenylquinoline This compound Cyclized_Intermediate->Phenylquinoline Oxidation H2O H₂O

Caption: Doebner-von Miller reaction mechanism for this compound synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow Start Start Mixing 1. Mix 4-Aminobiphenyl, Nitrobenzene & H₂SO₄ Start->Mixing Addition 2. Add Glycerol dropwise Mixing->Addition Reflux 3. Heat to Reflux Addition->Reflux Workup 4. Quench with Ice & Neutralize with NaOH Reflux->Workup Purification 5. Extraction with Toluene & Recrystallization from Ethanol Workup->Purification Characterization 6. Characterize Product Purification->Characterization End End Characterization->End

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a 6-Phenylquinolin-2(1H)-one Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The solid-phase synthesis of libraries of these compounds offers a streamlined approach for the rapid generation of diverse analogs, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

This document provides detailed application notes and protocols for the solid-phase synthesis of a 3,5-dicarboxamide-quinolin-2(1H)-one library, a class of compounds that has shown potential as immunomodulators through the inhibition of IL-1β release.[2][3] While the core focus is on the 3,5-dicarboxamide scaffold, the principles and methods described herein can be adapted for the synthesis of other quinolin-2(1H)-one derivatives, including those with phenyl substitutions at various positions.

Data Presentation

The following tables summarize the building blocks used in the synthesis of the 3,5-dicarboxamide-quinolin-2(1H)-one library, along with the yields and purity of the final products.[2]

Table 1: Building Blocks for Library Synthesis

R1 (Acid Chlorides)R2 (Amines)
Benzoyl chloridePhenylmethanamine
4-Methylbenzoyl chloride2-Phenylethanamine
4-Methoxybenzoyl chloride3-Phenylpropan-1-amine
4-Chlorobenzoyl chloride4-Phenylbutan-1-amine
4-(Trifluoromethyl)benzoyl chlorideCyclohexanamine
Thiophene-2-carbonyl chlorideCyclohexylmethanamine
Furan-2-carbonyl chlorideHeptan-1-amine
Acetyl chloride
Propionyl chloride
Butyryl chloride

Table 2: Yields and Purity of Synthesized 3,5-Dicarboxamide-Quinolin-2(1H)-ones

Compound IDR1 SubstituentR2 SubstituentOverall Yield (%)Purity (%)
21{1,1} PhenylBenzyl55>95
21{1,2} Phenyl2-Phenylethyl52>95
21{1,3} Phenyl3-Phenylpropyl58>95
21{1,4} Phenyl4-Phenylbutyl60>95
21{1,5} PhenylCyclohexyl45>95
21{1,6} PhenylCyclohexylmethyl48>95
21{1,7} PhenylHeptyl43>95
21{2,1} 4-MethylphenylBenzyl62>95
21{2,5} 4-MethylphenylCyclohexyl51>95
21{3,1} 4-MethoxyphenylBenzyl59>95
21{4,3} 4-Chlorophenyl3-Phenylpropyl65>95
21{4,7} 4-ChlorophenylHeptyl53>95
21{7,1} Furan-2-ylBenzyl50>95
21{7,4} Furan-2-yl4-Phenylbutyl55>95
21{7,5} Furan-2-ylCyclohexyl42>95

Note: Yields are based on the initial loading of the resin. Purity was determined by HPLC analysis after purification.

Table 3: Biological Activity of Selected Compounds

Compound ID% Inhibition of IL-1β Release (at 10 µM)
21{1,7} 49
21{2,5} 45
21{4,3} 42
21{4,7} 42
21{7,1} 42
21{7,4} 45
21{7,5} 42

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 3,5-Dicarboxamide-Quinolin-2(1H)-one Library

This protocol details the solid-phase synthesis of a library of 3,5-dicarboxamide-quinolin-2(1H)-ones using a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin.[2][3]

Materials:

  • PL-FDMP resin

  • 5-Amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Various acid chlorides (R1-COCl)

  • Pyridine

  • Various amines (R2-NH2)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 10% Trifluoroacetic acid (TFA) in DCM

  • Strong Anion Exchange (SAX) resin

Procedure:

  • Resin Swelling and Loading:

    • Swell the PL-FDMP resin in DMF for 1 hour.

    • To the swollen resin, add a solution of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2 equivalents) in 1% acetic acid in DCM.

    • Add sodium triacetoxyborohydride (STAB) (2 equivalents) to the mixture and shake at room temperature for 12 hours.

    • Wash the resin thoroughly with DCM, methanol, and DMF, and then dry under vacuum.

  • Acylation of the 5-Amino Group (Introduction of R1):

    • Swell the loaded resin in DCM.

    • Add a solution of the desired acid chloride (R1-COCl) (3 equivalents) and pyridine (3 equivalents) in DCM.

    • Shake the reaction mixture at room temperature for 6 hours.

    • Wash the resin with DCM, methanol, and DMF.

  • Amide Coupling at the 3-Carboxylic Acid (Introduction of R2):

    • Swell the acylated resin in DMF.

    • Add the desired amine (R2-NH2) (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) to the resin suspension.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with DMF, methanol, and DCM.

  • Cleavage from the Resin:

    • Treat the resin with a solution of 10% TFA in DCM for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using a Strong Anion Exchange (SAX) resin to remove acidic impurities.

    • Further purification can be achieved by column chromatography if necessary.

Protocol 2: IL-1β Release Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of the synthesized compounds on the release of interleukin-1β (IL-1β) from differentiated THP-1 cells.[2]

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • ATP

  • Synthesized quinolinone compounds

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

  • Compound Treatment and Stimulation:

    • Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3 hours.

    • Wash the cells and then treat with the synthesized quinolinone compounds at a final concentration of 10 µM for 1 hour.

    • Stimulate the cells with ATP (5 mM) for 30 minutes to induce IL-1β release.

  • Measurement of IL-1β:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each compound compared to the vehicle-treated control.

Mandatory Visualization

Experimental Workflow

G cluster_0 Solid-Phase Synthesis start PL-FDMP Resin swell_load 1. Swell Resin 2. Load Quinolinone Scaffold start->swell_load wash1 Wash swell_load->wash1 acylate Acylation with R1-COCl wash1->acylate wash2 Wash acylate->wash2 amide_couple Amide Coupling with R2-NH2 wash2->amide_couple wash3 Wash amide_couple->wash3 cleave Cleavage with 10% TFA/DCM wash3->cleave purify Purification (SAX Resin) cleave->purify final_product 3,5-Dicarboxamide-Quinolin-2(1H)-one Library purify->final_product

Caption: Workflow for the solid-phase synthesis of a 3,5-dicarboxamide-quinolin-2(1H)-one library.

Signaling Pathway

G cluster_1 IL-1β Signaling Pathway IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) nucleus->gene_transcription Induces Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->IKK_complex Inhibits (Potential Mechanism) IL1b IL-1β IL1b->IL1R Binds

Caption: Simplified diagram of the IL-1β signaling pathway and a potential point of inhibition by quinolin-2(1H)-one derivatives.

References

6-Phenylquinoline as a Fluorescent Probe for Metal Ion Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 6-phenylquinoline-based fluorescent probes for the selective detection of metal ions, particularly Fe³⁺, Al³⁺, and Zn²⁺. This document offers detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to guide researchers in utilizing this versatile fluorophore scaffold.

Introduction

Quinoline derivatives are a prominent class of fluorescent probes due to their excellent photophysical properties, high quantum yields, and the tunability of their emission characteristics through structural modifications. The this compound core, in particular, offers a rigid and planar structure that can serve as a robust fluorophore. By introducing specific metal ion chelating moieties, this compound can be transformed into highly selective and sensitive fluorescent sensors. These probes operate on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence upon binding to a target metal ion.

Data Presentation: Performance of this compound-Based Probes

The following tables summarize the representative quantitative data for hypothetical this compound-based fluorescent probes designed for the detection of Fe³⁺, Al³⁺, and Zn²⁺. The performance characteristics are based on typical values observed for quinoline-based fluorescent sensors.

Table 1: Performance Characteristics of a this compound-based Probe for Fe³⁺ Detection (Quench-Probe-Fe)

ParameterValueReference
Analyte Fe³⁺[1][2]
Sensing Mechanism Fluorescence Quenching (PET)[3]
Solvent System DMSO/H₂O (8:2, v/v)[4]
Excitation λmax ~350 nm[1][4]
Emission λmax ~450 nm[1][4]
Limit of Detection (LOD) 16 x 10⁻⁸ M[4]
Binding Constant (Ka) 0.77 × 10² M⁻¹[4]
Binding Stoichiometry 1:1[1][4]
Response Time < 1 minute[2]

Table 2: Performance Characteristics of a this compound-based Probe for Al³⁺ Detection (TurnOn-Probe-Al)

ParameterValueReference
Analyte Al³⁺[5][6]
Sensing Mechanism Fluorescence Enhancement (CHEF)[7]
Solvent System CH₃CN/H₂O (4:1, v/v)[6]
Excitation λmax ~370 nm[6]
Emission λmax ~480 nm[6]
Limit of Detection (LOD) 7.0 nM[6]
Binding Constant (Kb) 3.8 × 10⁶ M⁻¹[6]
Binding Stoichiometry 1:1[6]
Response Time < 5 minutes[6]

Table 3: Performance Characteristics of a this compound-based Probe for Zn²⁺ Detection (TurnOn-Probe-Zn)

ParameterValueReference
Analyte Zn²⁺[8]
Sensing Mechanism Fluorescence Enhancement (CHEF)[8]
Solvent System Aqueous Media[8]
Excitation λmax ~365 nm
Emission λmax ~490 nm
Limit of Detection (LOD) 0.53 µM[8]
Binding Stoichiometry 1:1[8]
Response Time < 2 minutes

Experimental Protocols

Synthesis of a Functionalized this compound Probe

This protocol describes a general method for the synthesis of a this compound derivative functionalized with a chelating group, for example, a Schiff base, which is a common strategy for developing metal ion sensors.

Workflow for Synthesis of a this compound-based Probe

G Start 6-Bromo-2-phenylquinoline Step1 Suzuki Coupling with (4-formylphenyl)boronic acid Start->Step1 Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O Intermediate 6-(4-formylphenyl)-2-phenylquinoline Step1->Intermediate Step2 Condensation with a primary amine (e.g., 2-aminoethanol) Intermediate->Step2 Ethanol, reflux Product This compound Schiff Base Probe Step2->Product

A general synthetic workflow for a this compound-based probe.

Materials:

  • 6-Bromo-2-phenylquinoline[9]

  • (4-formylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • 2-aminoethanol

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve 6-bromo-2-phenylquinoline (1 mmol) and (4-formylphenyl)boronic acid (1.2 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Add K₂CO₃ (3 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-(4-formylphenyl)-2-phenylquinoline.

  • Schiff Base Formation: Dissolve the purified 6-(4-formylphenyl)-2-phenylquinoline (1 mmol) in ethanol (20 mL).

  • Add 2-aminoethanol (1.2 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

General Protocol for Fluorescence Titration

This protocol outlines the steps to evaluate the fluorescence response of a this compound-based probe towards a specific metal ion.

Workflow for Fluorescence Titration

G A Prepare Probe Stock Solution (e.g., 1 mM in DMSO) C Prepare Working Probe Solution (e.g., 10 µM in buffer) A->C B Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) E Add Incremental Aliquots of Metal Ion Solution B->E D Record Initial Fluorescence Spectrum (Blank) C->D D->E F Record Fluorescence Spectrum after each addition E->F Equilibrate F->E Repeat G Plot Fluorescence Intensity vs. [Metal Ion] F->G H Data Analysis: - Determine LOD - Calculate Binding Constant G->H

A general workflow for fluorescence titration experiments.

Materials:

  • Stock solution of the this compound-based probe (1 mM in DMSO).

  • Stock solutions of various metal ion salts (e.g., FeCl₃, AlCl₃, ZnCl₂) (10 mM in deionized water).

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Working Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer.

  • Initial Measurement: Place the working probe solution in a quartz cuvette and record its fluorescence emission spectrum by exciting at the predetermined λmax. This serves as the blank measurement.

  • Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette (e.g., 0.2, 0.4, 0.6... equivalents).

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • Determination of Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[10]

  • Determination of Binding Constant: The binding constant (Ka or Kb) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[4]

Selectivity and Competition Experiments

To evaluate the selectivity of the probe, the fluorescence response to the target metal ion is compared with its response to other potentially interfering ions.

Procedure:

  • Prepare solutions of the probe (e.g., 10 µM) containing a fixed concentration (e.g., 10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺).

  • Measure the fluorescence intensity of each solution.

  • For competition experiments, first add the target metal ion (e.g., 2 equivalents) to the probe solution, and then add an excess (e.g., 10 equivalents) of each interfering metal ion.

  • Record the fluorescence intensity to observe if the interfering ions disrupt the binding of the target ion.

Signaling Pathways and Mechanisms

The fluorescence response of this compound-based probes to metal ions is primarily governed by two mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the probe in its free form has a low fluorescence quantum yield due to non-radiative decay processes. Upon binding to a metal ion, the chelating moiety and the fluorophore form a rigid complex. This rigidity restricts intramolecular rotations and vibrations, which in turn suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity.[7]

G cluster_0 Free Probe cluster_1 Probe-Metal Complex Probe This compound Probe (Low Fluorescence) Excitation Excitation (hν) Metal Metal Ion Probe->Metal + Binding NonRadiative Non-Radiative Decay (Vibrations, Rotations) Excitation->NonRadiative Dominant Pathway Complex [Probe-Metal Ion] Complex (High Fluorescence) Excitation2 Excitation (hν) Radiative Radiative Decay (Fluorescence) Excitation2->Radiative Dominant Pathway

Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Photoinduced Electron Transfer (PET)

In PET-based sensors, the probe consists of the this compound fluorophore linked to a metal ion receptor that also acts as an electron donor. In the absence of the target metal ion, upon excitation, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the target metal ion binds to the receptor, the energy level of the receptor's orbitals is lowered, preventing the PET process. This inhibition of PET "turns on" the fluorescence of the quinoline core. Conversely, if the metal ion facilitates electron transfer, it can lead to fluorescence quenching.[3][11]

G cluster_0 Free Probe (Fluorescence OFF) cluster_1 Probe-Metal Complex (Fluorescence ON) Fluorophore_Free Fluorophore* PET Photoinduced Electron Transfer Fluorophore_Free->PET Receptor_Free Receptor Receptor_Free->Fluorophore_Free e⁻ Metal Metal Ion Receptor_Free->Metal + Binding Excitation_Free Excitation (hν) Fluorophore_Bound Fluorophore* Fluorescence Fluorescence Fluorophore_Bound->Fluorescence Receptor_Bound [Receptor-Metal Ion] Excitation_Bound Excitation (hν)

Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.

Conclusion

This compound provides a versatile and robust scaffold for the design of fluorescent probes for metal ion detection. Through appropriate functionalization with selective chelating agents, these probes can offer high sensitivity and selectivity for various metal ions, including Fe³⁺, Al³⁺, and Zn²⁺. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the fields of analytical chemistry, environmental science, and drug development, facilitating the application of this compound-based probes in their respective areas of study.

References

Application of 6-Phenylquinoline in Cancer Cell Line Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of 6-phenylquinoline and its derivatives in cancer cell line studies. While direct research on this compound is emerging, this guide draws upon studies of structurally similar phenylquinoline compounds to outline its anticipated anticancer activities, relevant signaling pathways, and detailed experimental protocols.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Among these, phenylquinolines have shown promise as potential anticancer agents.[2] This document focuses on the prospective application of this compound in oncology research, providing a framework for its investigation based on the activities of closely related analogs. These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][2][3]

Mechanism of Action and Targeted Signaling Pathways

Based on studies of analogous compounds, this compound is anticipated to exert its anticancer effects through the modulation of several critical signaling pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, survival, and motility.[4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Derivatives of 2-phenyl-4-quinolone have been shown to target this pathway, suggesting that this compound may also function as a PI3K inhibitor.[4] Inhibition of PI3Kα, a key isoform, prevents the downstream activation of AKT, leading to a reduction in cell proliferation and survival.[4]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival 6_Phenylquinoline This compound (Proposed) 6_Phenylquinoline->PI3K Inhibits

Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
Induction of Apoptosis

Many quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases. Studies on related compounds suggest that this compound may trigger apoptosis, making the analysis of apoptotic markers a key area of investigation.[5]

Data Presentation: In Vitro Cytotoxicity of Phenylquinoline Derivatives

The following table summarizes the in vitro cytotoxicity of various phenylquinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented. This data from structurally related compounds provides a benchmark for the anticipated potency of this compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinones AK-3A549 (Lung)10.38 ± 0.27[5]
AK-3MCF-7 (Breast)6.44 ± 0.29[5]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
AK-10A549 (Lung)8.55 ± 0.67[5]
AK-10MCF-7 (Breast)3.15 ± 0.23[5]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5]
Quinazolines 12bMCF-7 (Breast)0.58[6]
12fMCF-7 (Breast)0.58[6]
13aHeLa (Cervical)0.50[6]
13aMCF-7 (Breast)0.54[6]
13aMDA-MB-231 (Breast)0.58[6]
Nitroquinolines 6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[2]
Diphenylquinolines 6,8-diphenylquinolineC6 (Glioblastoma)High Activity[2]
6,8-diphenylquinolineHeLa (Cervical)High Activity[2]
6,8-diphenylquinolineHT29 (Colon)High Activity[2]

Experimental Protocols

Detailed methodologies are essential for the reproducible and valid assessment of the anticancer properties of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel anticancer compound like this compound.

Experimental_Workflow Start Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Western_Blot Western Blot Analysis Mechanism->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

A generalized workflow for in vitro anticancer drug screening.
Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using appropriate software.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Directions

The available data on phenylquinoline derivatives strongly suggest that this compound holds significant potential as an anticancer agent. The provided experimental protocols and workflow diagrams offer a robust framework for its in vitro validation. Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies: Assessing the efficacy and toxicity of this compound in animal models of cancer.[4]

  • Lead optimization: Synthesizing and evaluating derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.[4]

The investigation of this compound and its analogs could pave the way for the development of novel and effective therapeutic strategies for various types of cancer.

References

Application Notes and Protocols for 6-Phenylquinoline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action. Quinoline scaffolds have long been a cornerstone in medicinal chemistry, forming the backbone of numerous successful drugs. Among these, 6-phenylquinoline derivatives are emerging as a promising class of compounds with significant potential as antimicrobial agents. The introduction of a phenyl group at the 6-position of the quinoline ring has been shown to influence the biological activity, offering a valuable avenue for the design of new and effective antibacterial and antifungal drugs. These derivatives have demonstrated activity against a range of clinically relevant pathogens, with proposed mechanisms including the inhibition of essential bacterial enzymes like DNA gyrase.[1]

This document provides a comprehensive overview of the application of this compound derivatives as antimicrobial agents, including summarized quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.

Data Presentation

The antimicrobial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives against several bacterial strains, highlighting the potential of this scaffold.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Substituted-2-(3-phenoxyphenyl)-4-phenylquinoline Derivatives [1]

Compound ID6-SubstituentS. aureus (MTCC 96) (μg/mL)S. pyogenes (MTCC 442) (μg/mL)E. coli (MTCC 443) (μg/mL)P. aeruginosa (MTCC 424) (μg/mL)
4c -F0.050.10.20.2
4e -OH0.0250.050.10.1
4h 5,7-di-Cl, 6-OH0.01250.0250.050.05

Experimental Protocols

This section outlines the fundamental methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on established chemical and microbiological procedures.

Protocol 1: General Synthesis of this compound Derivatives

A common and effective method for the synthesis of the quinoline core is the Doebner-von Miller reaction, which can be adapted for the preparation of this compound derivatives.

Materials:

  • 4-Aminobiphenyl (or other 4-amino-substituted biphenyls)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

  • Oxidizing agent (e.g., arsenic pentoxide, or the reactant itself can act as one)

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobiphenyl in a suitable solvent like ethanol.

  • Addition of Reagents: Slowly and carefully add the strong acid catalyst to the solution while stirring. Subsequently, add the α,β-unsaturated carbonyl compound dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial/fungal suspension without compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative stock solution in the broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density.

Mandatory Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their antimicrobial evaluation.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation cluster_data Data Analysis cluster_development Drug Development start Starting Materials (e.g., 4-Aminobiphenyl, Carbonyl Compound) reaction Chemical Reaction (e.g., Doebner-von Miller) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) mic->mechanism sar Structure-Activity Relationship (SAR) mic->sar lead Lead Optimization sar->lead G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivative cluster_outcome Outcome dna Bacterial Chromosome gyrase DNA Gyrase (GyrA & GyrB) dna->gyrase supercoiling Negative Supercoiling gyrase->supercoiling replication DNA Replication & Transcription supercoiling->replication blockage Replication Blockage & DNA Damage compound This compound Derivative inhibition Inhibition compound->inhibition inhibition->gyrase death Bacterial Cell Death blockage->death

References

Application Notes and Protocols for Evaluating 6-Phenylquinoline Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. Among these, 6-Phenylquinoline derivatives are emerging as promising candidates in oncology research. Several derivatives, such as those of 6-Chloro-2-phenylquinolin-4-ol, have demonstrated notable in vitro antiproliferative activity against various human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways, including the PI3K/AKT pathway, which is frequently dysregulated in cancer.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] The quantity of formazan produced is directly proportional to the number of living, metabolically active cells. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects and half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the reported IC50 values for representative this compound derivatives against various human cancer cell lines, providing a quantitative measure of their antiproliferative activity.

Derivative Class/CompoundCancer Cell LineCell TypeIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116Colon CarcinomaNot explicitly provided, but noted as active[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-2Colorectal AdenocarcinomaNot explicitly provided, but noted as active[1]
Derivative 5aMGC-803Human Gastric CarcinomaIdentified as one of the most active compounds[1]
Derivative 5aBcap-37Human Breast CancerIdentified as one of the most active compounds[1]
Derivative 5fMGC-803Human Gastric CarcinomaIdentified as one of the most active compounds[1]
Derivative 5fBcap-37Human Breast CancerIdentified as one of the most active compounds[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast CancerShowed 82.9% inhibition at a tested concentration[5]

Note: Specific IC50 values for some derivatives were not available in the cited abstracts, but their significant activity was highlighted. The data provides a strong indication of the potential of this class of compounds.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives against adherent cancer cell lines.

1. Materials and Reagents

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in Dimethyl Sulfoxide, DMSO)

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% Sodium Dodecyl Sulfate (SDS) in 50% N,N-Dimethylformamide (DMF))

  • Sterile 96-well microplates

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[3]

  • Compound Stock Solutions: Prepare a high-concentration stock solution of each this compound derivative in DMSO.

3. Experimental Procedure

Step 1: Cell Seeding

  • Harvest and count the cells using a hemocytometer or automated cell counter. Ensure cell viability is above 95%.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

Step 2: Compound Treatment

  • Prepare serial dilutions of the this compound derivatives in complete culture medium from the stock solution. The final concentration of DMSO in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration.

    • Blank Control: Wells containing only culture medium without cells to serve as the background reading.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Step 3: MTT Incubation

  • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

  • Incubate the plate for 3-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Step 4: Formazan Solubilization

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.

  • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan, resulting in a colored solution.[7]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Read the plate within 1 hour of adding the solubilization solution.[7]

4. Data Analysis

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).[1]

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_attachment 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->cell_attachment compound_addition 3. Add this compound Derivatives (Serial Dilutions) cell_attachment->compound_addition incubation 4. Incubate for 24-72h (37°C, 5% CO2) compound_addition->incubation mtt_addition 5. Add MTT Solution (0.5 mg/mL final conc.) incubation->mtt_addition mtt_incubation 6. Incubate for 3-4h (37°C, 5% CO2) mtt_addition->mtt_incubation formazan_solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) mtt_incubation->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity of this compound derivatives using the MTT assay.

Signaling Pathway

PI3K_AKT_Pathway Inhibition of PI3K/AKT Pathway by this compound Derivatives growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Activates proliferation Cell Proliferation, Growth, Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits derivative This compound Derivative derivative->pi3k Inhibits

Caption: Targeted inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift. The intensity and spectral characteristics of the emitted light are sensitive to the molecular structure and the local environment of the fluorophore.

Experimental Setup

A standard fluorescence spectroscopy experiment involves a spectrofluorometer, which consists of a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.

  • Light Source: Typically a high-intensity Xenon arc lamp that provides a continuous spectrum of light.

  • Excitation Monochromator: Selects the specific wavelength of light to excite the sample.

  • Sample Holder: A cuvette, typically made of quartz, to hold the sample solution.

  • Emission Monochromator: Scans the wavelengths of the light emitted from the sample.

  • Detector: A photomultiplier tube (PMT) that converts the emitted photons into an electrical signal.

Data Presentation: Photophysical Properties of Phenylquinoline Derivatives

The following table summarizes the photophysical properties of representative phenylquinoline derivatives in dichloromethane (CH₂Cl₂). This data can be used as a starting point for the investigation of 6-Phenylquinoline.[1] It is crucial to experimentally determine these parameters for this compound in the desired solvent system.

CompoundAbsorption Maxima (λ_abs, nm)Emission Maximum (λ_em, nm)Stokes Shift (nm)
5,7-diphenylquinoline210, 255, 335382.447.4
2,5,7-triphenylquinoline210, 275, 350393.643.6

Note: The quantum yield and fluorescence lifetime are highly dependent on the solvent and the specific structure of the fluorophore. These values should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra

This protocol outlines the fundamental steps for acquiring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) to avoid inner filter effects.

  • Absorbance Spectrum: Record the UV-Vis absorbance spectrum of the working solution to determine the absorption maximum (λ_abs).

  • Excitation Spectrum:

    • Set the emission monochromator to an estimated emission maximum (e.g., ~380-400 nm based on similar compounds).[1]

    • Scan a range of excitation wavelengths (e.g., 250-380 nm).

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λ_ex.

    • Scan a range of emission wavelengths (e.g., 350-550 nm).

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λ_em).

  • Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λ_em - λ_ex).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[2]

Materials:

  • This compound solution (as prepared in Protocol 1)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol 3: Investigation of Solvent Effects

The fluorescence properties of quinoline derivatives are often sensitive to the polarity of the solvent.[3] This protocol describes how to investigate these effects.

Materials:

  • This compound

  • A series of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • Spectrofluorometer

Procedure:

  • Prepare Solutions: Prepare solutions of this compound at the same concentration in each of the selected solvents.

  • Measure Spectra: For each solution, record the absorption and fluorescence emission spectra as described in Protocol 1.

  • Data Analysis:

    • Tabulate the absorption maxima (λ_abs), emission maxima (λ_em), and Stokes shifts for each solvent.

    • Correlate the observed spectral shifts with a solvent polarity scale (e.g., the Lippert-Mataga plot) to understand the nature of the excited state. A red shift in the emission spectrum with increasing solvent polarity generally indicates a more polar excited state compared to the ground state.

Visualizations

Experimental_Workflow_Fluorescence_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mM in Solvent) Working_Solution Prepare Working Solution (1-10 µM) Stock_Solution->Working_Solution Dilution Absorbance Measure Absorbance Spectrum (Determine λ_abs) Working_Solution->Absorbance Excitation Measure Excitation Spectrum (Determine λ_ex) Emission Measure Emission Spectrum (Determine λ_em) Stokes_Shift Calculate Stokes Shift (λ_em - λ_ex) Emission->Stokes_Shift

Caption: General workflow for fluorescence spectroscopy.

Signaling_Pathway_Probe_Application Analyte Analyte of Interest (e.g., Metal Ion, Biomolecule) Complex Probe-Analyte Complex Analyte->Complex Binding Probe This compound Probe Probe->Complex Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) Complex->Fluorescence_Change Leads to

Caption: Logical relationship for a sensing application.

Conclusion

This compound and its derivatives are promising fluorophores for a variety of applications in research and drug development. The protocols outlined in this document provide a solid foundation for the characterization of their photophysical properties and their implementation as fluorescent probes. While specific data for this compound needs to be experimentally determined, the provided information on related compounds serves as a valuable guide for initiating these studies. Further derivatization of the this compound scaffold can lead to the development of novel probes with tailored properties for specific applications in cellular imaging and analyte detection.[4][5][6]

References

Application Notes and Protocols for High-Throughput Screening of 6-Phenylquinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, particularly the 6-phenylquinoline scaffold, represent a privileged class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The versatile structure of the this compound core allows for extensive chemical modifications, enabling the generation of large and diverse compound libraries for high-throughput screening (HTS).[2] HTS facilitates the rapid identification of "hit" compounds that modulate specific biological targets or pathways, which can then be optimized into lead compounds for therapeutic development.[5][6]

These application notes provide a comprehensive guide for the high-throughput screening of this compound compound libraries. Detailed protocols for primary cytotoxicity screening, secondary target-based assays, and relevant signaling pathway diagrams are included to assist researchers in identifying and characterizing novel bioactive molecules.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro biological activities of representative this compound derivatives against various cancer cell lines and viruses. This data provides a baseline for the expected potency of compounds from this class.

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aMCF-7 (Breast)AntiproliferativeData not specified, but most active in series[7]
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aMDA-MB-231 (Breast)AntiproliferativeData not specified, but most active in series[7]
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aHeLa (Cervical)AntiproliferativeData not specified, but most active in series[7]
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aSiHa (Cervical)AntiproliferativeData not specified, but most active in series[7]
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aA2780 (Ovarian)AntiproliferativeData not specified, but most active in series[7]
2-Phenylquinoline analogue PQQ4O (1a)VeroE6Cytotoxicity (CC50)18[8]
2-Phenylquinoline derivative WRNA10VeroE6Cytotoxicity (CC50)40[8]

Table 2: Antiviral Activity of 2-Phenylquinoline Derivatives

Compound DerivativeVirusCell LineAssay TypeEC50 (µM)Reference
2-Phenylquinoline analogue PQQ4O (1a)SARS-CoV-2VeroE6Antiviral6[8]
2-Phenylquinoline derivative WRNA10SARS-CoV-2VeroE6Antiviral10[8]
2-Phenylquinoline derivative 9jSARS-CoV-2VeroE6Antiviral5.9 - 13.0[3]
2-Phenylquinoline derivative 6fSARS-CoV-2VeroE6Antiviral5.9 - 13.0[3]
2-Phenylquinoline derivative 6gSARS-CoV-2VeroE6Antiviral5.9 - 13.0[3]
2-Phenylquinoline derivative 8kHCoV-229EHEL 299Antiviral0.2 - 0.7[5]
2-Phenylquinoline derivative 5iHCoV-229EHEL 299Antiviral0.2 - 0.7[5]
2-Phenylquinoline derivative 7jHCoV-229EHEL 299Antiviral0.2 - 0.7[5]
2-Phenylquinoline derivative 7aHCoV-229EHEL 299Antiviral0.2 - 0.7[5]

Experimental Protocols

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a this compound compound library.

HTS_Workflow cluster_prep Library Preparation cluster_screening Screening Cascade cluster_secondary Secondary & Tertiary Assays Compound_Library This compound Compound Library Plate_Replication Plate Replication (384-well format) Compound_Library->Plate_Replication Compound_Plating Compound Plating (Assay-ready plates) Plate_Replication->Compound_Plating Primary_Screen Primary HTS: Cell Viability Assay Compound_Plating->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Secondary_Assay Secondary Assays: - Kinase Inhibition - G4-FRET IC50_Determination->Secondary_Assay Tertiary_Assay Tertiary Assays: - High-Content Imaging - Pathway Analysis Secondary_Assay->Tertiary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Tertiary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for this compound libraries.
Protocol 1: Primary High-Throughput Cell Viability Assay (MTT-Based)

This protocol is designed for the initial screening of the this compound library to identify compounds with cytotoxic or anti-proliferative effects. It is optimized for a 384-well plate format.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare assay-ready plates of the this compound library, typically at a concentration of 10 mM in DMSO.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 40 nL) of each compound from the library plate to the corresponding well of the cell plate to achieve a final concentration of 10 µM.

    • Include appropriate controls: wells with cells and DMSO only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 3-4 hours at 37°C.[6]

    • Add 50 µL of solubilization solution to each well.

    • Incubate the plates on a shaker for 15 minutes to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.

    • Identify "hit" compounds based on a pre-defined activity threshold (e.g., >50% inhibition of cell viability).

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is a secondary assay to determine if hit compounds from the primary screen act by inhibiting a specific kinase (e.g., EGFR, PI3K).

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Stop solution (e.g., EDTA)

  • 384-well low-volume white plates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the hit compounds in DMSO.

    • Prepare a master mix containing the kinase, biotinylated peptide substrate, and ATP in kinase assay buffer.

  • Assay Reaction:

    • Dispense 2 µL of the compound dilutions into the assay plate.

    • Add 8 µL of the kinase master mix to each well to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of stop solution to each well.

    • Add 5 µL of the detection mix containing the terbium-labeled antibody and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

    • Generate dose-response curves and calculate IC50 values for the active compounds.

Protocol 3: G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to identify compounds that bind to and stabilize G-quadruplex DNA structures, which are potential anticancer targets.[4]

Materials:

  • FRET-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM donor and TAMRA acceptor)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.0, with 100 mM KCl)

  • 384-well PCR plates

  • Real-time PCR instrument with a thermal melting curve function

Procedure:

  • Reaction Setup:

    • In each well of a 384-well plate, add the FRET-labeled oligonucleotide to a final concentration of 0.5 µM in the assay buffer.[4]

    • Add the hit compounds at various concentrations. Include a no-compound control.

  • Thermal Denaturation and Renaturation:

    • Heat the plate to 95°C for 5 minutes to denature the G-quadruplex structures.

    • Allow the plate to cool slowly to room temperature to facilitate G-quadruplex formation.

  • FRET Melting:

    • Place the plate in a real-time PCR instrument.

    • Perform a thermal melt by increasing the temperature from 25°C to 95°C in increments of 1°C/minute, measuring the fluorescence of the donor (FAM) at each step.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in fluorescence.

    • Calculate the change in melting temperature (ΔTm) induced by each compound. A significant increase in Tm indicates stabilization of the G-quadruplex structure.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by this compound derivatives.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS this compound Inhibition PI3K PI3K EGFR->PI3K this compound Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6-phenylquinolines.
PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PI3K->PIP3 this compound Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: Inhibition of the PI3K/Akt signaling pathway by 6-phenylquinolines.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenylquinoline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Comparison of Synthetic Methods for this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. Below is a summary of common methods with their typical yield ranges.

Synthesis Method Starting Materials Typical Yield Key Considerations
Suzuki Coupling 6-Bromoquinoline, Phenylboronic acid70-95%Mild conditions, high functional group tolerance, but requires a pre-functionalized quinoline.
Skraup Synthesis 4-Aminobiphenyl, Glycerol35-50% (estimated)Harsh acidic conditions, potentially violent exothermic reaction, and formation of tar-like byproducts.[1]
Doebner-von Miller 4-Aminobiphenyl, α,β-Unsaturated aldehyde/ketone40-60% (estimated)Prone to polymerization of the carbonyl compound, leading to low yields and tar formation.[2]
Combes Synthesis 4-Aminobiphenyl, β-DiketoneModerateAcid-catalyzed condensation and cyclization; regioselectivity can be an issue with unsymmetrical diketones.[3]
Friedländer Synthesis 2-Amino-5-phenylbenzaldehyde, AcetaldehydeGood to ExcellentVersatile and direct, but the synthesis of the substituted 2-aminobenzaldehyde can be multi-stepped.[4]

II. Troubleshooting Guides and FAQs by Synthesis Method

A. Suzuki Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming the C-C bond between a haloquinoline and a boronic acid.

Q1: My Suzuki coupling reaction is giving a low yield of this compound. What are the common causes?

A1: Low yields in Suzuki coupling can stem from several factors. A primary cause is the inactivation of the palladium catalyst. This can happen due to the presence of oxygen in the reaction mixture. It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Another common issue is the degradation of the phenylboronic acid through protodeboronation, especially in the presence of water. Using fresh phenylboronic acid or a more stable boronic ester (e.g., a pinacol ester) can mitigate this. Finally, ensure your base is of good quality, finely powdered for better solubility, and used in the correct stoichiometry.[5]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: Common side reactions in Suzuki coupling include the homocoupling of phenylboronic acid to form biphenyl and the dehalogenation of 6-bromoquinoline to form quinoline. Homocoupling is often promoted by the presence of oxygen, so rigorous degassing is essential. Dehalogenation can sometimes be minimized by changing the ligand or the base. It's also advisable not to run the reaction for an extended period after the starting materials have been consumed.

Q3: Which palladium catalyst and ligands are best for the coupling of 6-bromoquinoline?

A3: For the coupling of aryl bromides like 6-bromoquinoline, a variety of palladium catalysts can be effective. A common and often successful choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Other effective systems include using a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand such as Triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos or SPhos for more challenging couplings.[5]

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reaction reagents Add 6-bromoquinoline, phenylboronic acid, Pd catalyst, and base to a dry flask. start->reagents degas Evacuate and backfill with inert gas (3x). reagents->degas solvent Add degassed solvent (e.g., Toluene/Ethanol/Water). degas->solvent heat Heat reaction mixture (e.g., 90-100 °C). solvent->heat monitor Monitor progress by TLC/GC-MS. heat->monitor workup Cool, dilute with organic solvent, and wash with water. monitor->workup purify Dry organic layer and purify by column chromatography. workup->purify product This compound purify->product

A typical workflow for the Suzuki coupling synthesis of this compound.
B. Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an acid catalyst, and an oxidizing agent. For this compound, 4-aminobiphenyl would be the starting aniline.

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I manage this?

A1: The Skraup reaction is notoriously exothermic and can become violent.[6] To moderate the reaction, it is highly recommended to add a mild oxidizing agent like ferrous sulfate (FeSO₄).[7] This allows the oxidation to proceed more smoothly. Additionally, the slow and controlled addition of concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath) is crucial to prevent a runaway reaction.

Q2: The yield of my Skraup synthesis is very low, and I'm getting a lot of tar. What can I do to improve this?

A2: Low yields and tar formation are common challenges in the Skraup synthesis.[7] In addition to controlling the reaction temperature as mentioned above, ensure that your glycerol is anhydrous, as water can interfere with the reaction. The choice and amount of the oxidizing agent are also critical. Nitrobenzene is a common choice and can also act as a solvent. If yields are still low, consider alternative oxidizing agents like arsenic pentoxide, which is reported to result in a less violent reaction.[6] For purification, steam distillation is often effective in separating the volatile quinoline product from the non-volatile tar.

Logical Troubleshooting for Skraup Synthesis

Skraup_Troubleshooting start Low Yield in Skraup Synthesis check_reaction_control Was the reaction too vigorous? start->check_reaction_control check_tar Significant tar formation? start->check_tar check_starting_materials Purity of 4-aminobiphenyl and glycerol? start->check_starting_materials solution_moderator Add a moderator (e.g., FeSO4). check_reaction_control->solution_moderator solution_acid_addition Slowly add H2SO4 with cooling. check_reaction_control->solution_acid_addition solution_purification Use steam distillation for purification. check_tar->solution_purification solution_reagents Ensure anhydrous reagents. check_starting_materials->solution_reagents

References

Side product formation in 6-Phenylquinoline synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenylquinoline. Our focus is on identifying and mitigating common side products to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the this compound scaffold?

A1: The most common classical methods for synthesizing the this compound scaffold are the Doebner-von Miller reaction and the Friedländer synthesis. The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, while the Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2]

Q2: I am observing significant tar formation in my Doebner-von Miller synthesis of this compound. What is the likely cause and how can I prevent it?

A2: Tar formation is a frequent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, such as cinnamaldehyde.[3] To mitigate this, consider slow, dropwise addition of the cinnamaldehyde to the heated acidic solution of 4-aminobiphenyl. This helps control the exothermic nature of the reaction and minimizes polymerization.[3]

Q3: My Friedländer synthesis of this compound is giving a low yield, and I suspect a side reaction. What could it be?

A3: A common side reaction in the Friedländer synthesis is the self-condensation of the ketone reactant, for example, acetophenone, especially under basic conditions.[4][5] This can be minimized by using a more reactive electrophile or by preparing the enolate of the ketone quantitatively before adding the 2-amino-4-phenylbenzaldehyde.

Q4: Are there modern, alternative methods for the synthesis of this compound that might avoid these side products?

A4: Yes, modern cross-coupling reactions offer a cleaner route to this compound. One such method is the Suzuki coupling of 6-bromoquinoline with phenylboronic acid, which typically provides good yields and avoids the harsh conditions and side reactions associated with classical methods.[6]

Troubleshooting Guides

Doebner-von Miller Synthesis of this compound

Issue 1: Low or No Yield of this compound

  • Potential Cause: Poor quality of reagents, incorrect stoichiometry, or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Ensure 4-aminobiphenyl is pure and free of oxidation byproducts.

    • Use freshly distilled cinnamaldehyde.

    • Carefully control the reaction temperature; too high a temperature can promote polymerization.

    • Optimize the molar ratio of reactants and acid catalyst.

Issue 2: Significant Tar Formation

  • Potential Cause: Acid-catalyzed polymerization of cinnamaldehyde.[3]

  • Troubleshooting Steps:

    • Add cinnamaldehyde slowly and dropwise to the reaction mixture.

    • Maintain vigorous stirring to ensure rapid mixing and prevent localized overheating.

    • Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.[1]

Friedländer Synthesis of this compound

Issue 1: Formation of Impurities Alongside this compound

  • Potential Cause: Self-condensation of the ketone (e.g., acetophenone).[4]

  • Troubleshooting Steps:

    • If using basic catalysis, consider switching to an acidic catalyst to disfavor ketone self-condensation.

    • Alternatively, pre-form the enolate of the ketone using a strong base like lithium diisopropylamide (LDA) before adding the 2-amino-4-phenylbenzaldehyde.

    • Employing a more reactive aldehyde component can also outcompete the self-condensation pathway.

Issue 2: Incomplete Reaction

  • Potential Cause: Insufficient reaction time or temperature, or catalyst deactivation.

  • Troubleshooting Steps:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • If the reaction stalls, a small additional portion of the catalyst can be added.

    • Ensure the reaction temperature is maintained at the optimal level for the chosen catalyst and solvent system.

Quantitative Data Summary

Synthesis MethodReactantsCatalyst/ConditionsTypical Yield (%)Common Side ProductsMitigation Strategy
Doebner-von Miller4-Aminobiphenyl, CinnamaldehydeStrong Acid (e.g., H₂SO₄), Heat40-60Tars from cinnamaldehyde polymerizationSlow addition of cinnamaldehyde, temperature control
Friedländer2-Amino-4-phenylbenzaldehyde, AcetophenoneAcid or Base catalyst, Heat60-80Acetophenone self-condensation productsUse of acidic catalyst, pre-formation of enolate
Suzuki Coupling6-Bromoquinoline, Phenylboronic acidPd catalyst, Base, Solvent, Heat>80MinimalNot applicable (cleaner reaction)

Experimental Protocols

Detailed Methodology for Doebner-von Miller Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-aminobiphenyl in a suitable solvent (e.g., ethanol) and add a strong acid catalyst (e.g., concentrated sulfuric acid) cautiously with cooling.

  • Heat the mixture to reflux.

  • From the dropping funnel, add a solution of cinnamaldehyde in the same solvent dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a large volume of ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Detailed Methodology for Friedländer Synthesis of this compound
  • In a round-bottom flask, combine 2-amino-4-phenylbenzaldehyde and a slight excess of acetophenone in a suitable solvent (e.g., ethanol).

  • Add the chosen catalyst (e.g., p-toluenesulfonic acid for acidic conditions or potassium hydroxide for basic conditions).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acidic catalyst was used, neutralize with a mild base (e.g., sodium bicarbonate solution). If a basic catalyst was used, neutralize with a mild acid (e.g., acetic acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by column chromatography.

Visualizations

doebner_miller_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Aminobiphenyl 4-Aminobiphenyl Reaction Reaction 4-Aminobiphenyl->Reaction Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Reaction Strong Acid Strong Acid Strong Acid->Reaction Heat Heat Heat->Reaction This compound This compound Tar (Side Product) Tar (Side Product) Reaction->this compound Reaction->Tar (Side Product)

Caption: Doebner-von Miller synthesis of this compound.

friedlander_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Amino-4-phenylbenzaldehyde 2-Amino-4-phenylbenzaldehyde Reaction Reaction 2-Amino-4-phenylbenzaldehyde->Reaction Acetophenone Acetophenone Acetophenone->Reaction Catalyst (Acid or Base) Catalyst (Acid or Base) Catalyst (Acid or Base)->Reaction Heat Heat Heat->Reaction This compound This compound Self-condensation Product Self-condensation Product Reaction->this compound Reaction->Self-condensation Product

Caption: Friedländer synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity in this compound Synthesis synthesis_method Identify Synthesis Method start->synthesis_method doebner_miller Doebner-von Miller synthesis_method->doebner_miller Doebner-von Miller friedlander Friedländer synthesis_method->friedlander Friedländer tar_formation Tar Formation? doebner_miller->tar_formation self_condensation Self-Condensation Products Present? friedlander->self_condensation slow_addition Slow addition of Cinnamaldehyde Control Temperature tar_formation->slow_addition Yes end Improved Yield and Purity tar_formation->end No, check other parameters change_catalyst Switch to Acidic Catalyst Pre-form Enolate self_condensation->change_catalyst Yes self_condensation->end No, check other parameters slow_addition->end change_catalyst->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile of the crude product and the desired final purity. For material that is already relatively pure and crystalline, recrystallization can be a highly efficient technique. For complex mixtures containing multiple impurities or non-crystalline crude products, column chromatography is generally the preferred method.

Q2: What are the likely impurities in a crude this compound sample?

A2: Impurities in crude this compound largely depend on the synthetic route employed. A common method for synthesizing this compound is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Potential impurities from this synthesis can include:

  • Unreacted starting materials: Such as 4-aminobiphenyl and the corresponding carbonyl compound.

  • Byproducts of self-condensation: Aldol condensation products of the carbonyl reactant.

  • Isomeric quinolines: Depending on the reactants and reaction conditions, other quinoline isomers may form as minor products.

  • Residual catalyst and solvents: Acids, bases, or metal catalysts used in the reaction, as well as solvents from the reaction and workup.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your this compound sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample and to monitor the progress of a column chromatography purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to separate and identify impurities.[1][2][3] A reversed-phase C18 column is often a good starting point for method development.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to identify and quantify organic impurities.[4][5][6][7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the this compound and can help in the identification of unknown impurities.[2][9]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 110-112 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[10]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your product. The solution is too concentrated. Cooling is too rapid.Use a lower-boiling solvent or a solvent pair to reduce the overall boiling point. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[11]
Poor recovery of the purified product. The compound is too soluble in the cold solvent. Too much solvent was used for dissolution.Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.[10] After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
Crystals are colored. Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] Be aware that this may also adsorb some of your product. A second recrystallization may be necessary.
No crystal formation upon cooling. The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. Reduce the volume of the solvent by gentle heating and then allow it to cool again.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots (co-elution). The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase polarity using TLC. A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, gradually increasing the polarity, often yields better separation.[12] If silica gel does not provide adequate separation, consider using alumina.
Streaking or tailing of the compound band. The sample is overloaded on the column. The compound is interacting too strongly with the stationary phase. The compound is not fully soluble in the mobile phase.Reduce the amount of crude material loaded onto the column. For basic compounds like quinolines, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading.
Cracking of the silica gel bed. The column was allowed to run dry. Heat was generated during packing or elution.Never let the solvent level drop below the top of the stationary phase.[13] Pack the column as a slurry to ensure it is well-settled and to dissipate any heat generated.
Very slow elution. The mobile phase viscosity is too high. The column is packed too tightly.Choose a less viscous mobile phase if possible. Do not pack the column under excessively high pressure.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., methanol) can be used to elute highly retained compounds.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; the optimal solvent and conditions should be determined experimentally on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the crude product when hot but show low solubility when cold.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the this compound an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase of the lowest polarity. Collect fractions and monitor them by TLC. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound and then any more polar impurities.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodSolvent/Solvent System (Starting Recommendations)Notes
Recrystallization Ethanol, Isopropanol, Ethanol/Water, TolueneThe optimal solvent should be determined experimentally based on the impurity profile. A mixed solvent system can often provide better purification.
Column Chromatography Hexane/Ethyl Acetate (gradient), Dichloromethane/Hexane (gradient)A gradient from low to high polarity is generally recommended. The addition of ~0.5% triethylamine to the mobile phase can improve peak shape.

Table 2: Analytical Data for Pure this compound

Analytical MethodExpected Outcome
Appearance Off-white to pale yellow solid
Melting Point 110-112 °C
¹H NMR (CDCl₃) Aromatic protons in the range of 7.4-8.9 ppm.
¹³C NMR (CDCl₃) Characteristic signals for the quinoline and phenyl rings.
HPLC Purity >98% (typical for a purified sample)

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional, to remove insolubles) dissolve->hot_filter cool Slowly cool to room temperature dissolve->cool No insolubles hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals under vacuum wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound load_sample Load sample onto column start->load_sample prepare_column Prepare silica gel column prepare_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions Identify pure fractions evaporate Evaporate solvent combine_fractions->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue Encountered is_recrystallization Using Recrystallization? start->is_recrystallization is_chromatography Using Column Chromatography? is_recrystallization->is_chromatography No oiling_out Oiling out? is_recrystallization->oiling_out Yes poor_separation Poor separation? is_chromatography->poor_separation Yes poor_recovery Poor recovery? oiling_out->poor_recovery No solution1 Change solvent / Cool slower oiling_out->solution1 Yes no_crystals No crystals? poor_recovery->no_crystals No solution2 Use less solvent / Cool further poor_recovery->solution2 Yes solution3 Scratch flask / Add seed crystal no_crystals->solution3 Yes tailing Peak tailing? poor_separation->tailing No solution4 Optimize mobile phase poor_separation->solution4 Yes no_elution Product not eluting? tailing->no_elution No solution5 Add triethylamine / Reduce load tailing->solution5 Yes solution6 Increase mobile phase polarity no_elution->solution6 Yes

References

Technical Support Center: Overcoming Poor Solubility of 6-Phenylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 6-Phenylquinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound can be attributed to its chemical structure. The quinoline core is a bicyclic aromatic system that is inherently hydrophobic. The addition of a phenyl group further increases its lipophilicity, leading to poor solubility in aqueous solutions. Strong intermolecular forces in the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] It is crucial to use the lowest possible concentration of DMSO in your final assay to avoid solvent-induced artifacts.[1]

Q3: What are the potential off-target effects of using DMSO as a solvent in my biological assay?

A3: While widely used, DMSO is not inert and can have various effects on cell-based assays, including cytotoxicity, altered cell differentiation, and direct effects on enzyme activity. The final concentration of DMSO in the assay should be carefully controlled and ideally kept below 0.5% (v/v). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments to account for any solvent effects.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. However, the choice of solvent will depend on the specific assay and cell type, as each has its own potential for cytotoxicity and interference. It is essential to perform a solvent tolerance test for your specific experimental setup.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent like DMSO or ethanol into the aqueous buffer can increase solubility.

  • pH Adjustment: Quinoline derivatives are often weak bases, and their solubility may increase in acidic conditions due to the protonation of the quinoline nitrogen. A pH-solubility profile can help determine the optimal pH for your assay, provided it is compatible with your biological system.

  • Solubilizing Excipients: The use of agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants (e.g., Tween® 80) at low, non-toxic concentrations can significantly improve solubility.[2]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.

Troubleshooting Guides

Issue 1: My this compound precipitates out of the DMSO stock solution upon storage.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO at a lower storage temperature, causing it to crystallize.

  • Troubleshooting Steps:

    • Warm the Solution: Gently warm the stock solution in a 37°C water bath and vortex or sonicate to redissolve the compound.

    • Prepare a More Dilute Stock: If precipitation persists, prepare a new, more dilute stock solution. It is better to have a lower concentration stock that is fully dissolved than a higher concentration with precipitated material, which leads to inaccurate dosing.

Issue 2: The compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

  • Possible Cause: The aqueous solubility of this compound is exceeded at the point of dilution, a phenomenon known as "salting out." The method of dilution can also promote rapid precipitation.

  • Troubleshooting Steps:

    • Modify the Dilution Protocol:

      • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to the final aqueous buffer. This ensures the final DMSO concentration is the same across all conditions.

      • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing (e.g., by vortexing) to quickly disperse the compound and avoid high local concentrations.

    • Lower the Final Compound Concentration: If precipitation is still observed at the highest concentrations, reduce the top concentration in your dose-response curve.

    • Increase the Final DMSO Concentration: If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a matching vehicle control.

    • Use a Solubility-Enhancing Excipient: Consider pre-complexing the compound with a solubilizing agent like a cyclodextrin before dilution.

Issue 3: I am observing inconsistent or non-reproducible results in my biological assays.

  • Possible Cause: Inconsistent solubilization or precipitation of the compound is leading to variable effective concentrations of the compound in the assay.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after adding the compound to your assay, carefully check for any signs of precipitation (cloudiness or visible particles).

    • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which this compound begins to precipitate from your specific assay medium.[3][4][5][6] This will help you define the appropriate concentration range for your experiments.

    • Employ Sonication: Briefly sonicating the final solution after dilution can help to break up small aggregates and improve dissolution.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₁N[7]
Molecular Weight 205.26 g/mol [4]
Appearance Off-white to white solid[4]
Melting Point 110 °C[4]
Boiling Point (Predicted) 359.6 ± 11.0 °C[4]
XLogP3 3.8[7]

Illustrative Example of Solubility Enhancement for this compound

FormulationAqueous Solubility (µg/mL)Fold Increase
This compound (unformulated) < 1-
1% DMSO in PBS (pH 7.4) 55x
5% Ethanol in PBS (pH 7.4) 88x
1:1 Molar Ratio with HP-β-CD 5050x
Solid Dispersion (10% in PVP K30) 120120x

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), ethanol, water, mortar, and pestle.

  • Procedure:

    • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

    • Transfer the powders to a clean mortar.

    • Add a small amount of a 1:1 (v/v) ethanol/water solution to the powder mixture to form a thick paste.

    • Knead the paste thoroughly with the pestle for 30-60 minutes.

    • Dry the resulting solid in a desiccator or oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30), a common solvent (e.g., methanol or ethanol), rotary evaporator.

  • Procedure:

    • Weigh out the desired ratio of this compound and the hydrophilic carrier (e.g., 1:9 w/w).

    • Dissolve both components completely in a suitable volume of the common solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

Protocol 3: Determination of Kinetic Solubility by Turbidimetry

  • Materials: 10 mM stock solution of this compound in 100% DMSO, phosphate-buffered saline (PBS) pH 7.4, 96-well clear-bottom microplate, multichannel pipette, plate reader with turbidity measurement capability.

  • Procedure:

    • Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

    • In a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Transfer 2 µL of each DMSO stock concentration into the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%. This will create a final compound concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a DMSO-only control.

    • Mix the plate on a plate shaker for 2 hours at room temperature.

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the DMSO control.

Mandatory Visualization

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

Quinoline derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Proposed Mechanism: this compound as a Tubulin Polymerization Inhibitor cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Polymerization Inhibition Inhibition Tubulin Dimers->Polymerization Inhibition Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Tubulin Disrupted Microtubule Network Disrupted Microtubule Network Polymerization Inhibition->Disrupted Microtubule Network Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Microtubule Network->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Proposed mechanism of this compound inhibiting tubulin polymerization.

Experimental Workflow: Solubility Enhancement and Assessment

This workflow outlines the logical steps a researcher would take to address the poor solubility of this compound.

G Workflow for Overcoming Poor Solubility start Poorly Soluble This compound stock_sol Prepare Stock Solution in 100% DMSO start->stock_sol precip_check Precipitation in Aqueous Buffer? stock_sol->precip_check sol_enhance Apply Solubility Enhancement Technique precip_check->sol_enhance Yes bio_assay Proceed with Biological Assay precip_check->bio_assay No kinetic_assay Determine Kinetic Solubility sol_enhance->kinetic_assay kinetic_assay->bio_assay end Solubility Issue Resolved bio_assay->end

A logical workflow for addressing the poor solubility of this compound.

References

Enhancing fluorescence signal of 6-Phenylquinoline probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 6-Phenylquinoline fluorescent probes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fluorescence experiments with this compound probes.

Issue 1: Weak or No Fluorescence Signal

Question: Why is my newly synthesized this compound probe not fluorescing or exhibiting a very weak signal?

Answer: Several factors could be contributing to a lack of fluorescence. Firstly, the intrinsic photophysical properties of your specific this compound derivative might result in a low fluorescence quantum yield. The electronic properties of substituents on both the quinoline and the phenyl rings can significantly influence the emission characteristics. Secondly, impurities from the synthesis, particularly residual transition metals, can act as efficient fluorescence quenchers. Finally, the solvent environment plays a critical role; the polarity and viscosity of the solvent can affect the fluorescence quantum yield.

Question: My this compound probe was initially fluorescent, but the signal is diminishing over time. What is the likely cause?

Answer: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. To mitigate photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of light exposure.

  • Incorporate a photostabilizing agent into your solution.

Additionally, assess the chemical stability of your probe under the experimental conditions (e.g., pH, presence of oxidizing or reducing agents), as degradation of the compound will also lead to a loss of fluorescence.[1]

Issue 2: Inconsistent Fluorescence Intensity

Question: I am observing significant variability in fluorescence intensity across different experiments using the same probe concentration. What should I investigate?

Answer: Inconsistent fluorescence intensity can arise from several experimental variables:

  • Probe Concentration: Ensure accurate and consistent preparation of your probe solutions. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[1]

  • Dissolved Oxygen: Oxygen is a well-known quencher of fluorescence. De-gassing your solvents can often lead to more stable and consistent results.[1][2]

  • Temperature: Fluctuations in temperature can impact fluorescence, particularly if dynamic quenching processes are involved.[1]

  • Instrument Settings: Verify that all spectrometer settings (e.g., excitation and emission wavelengths, slit widths, detector gain) are identical for all measurements.[1]

Issue 3: Understanding and Preventing Quenching

Question: What is aggregation-caused quenching (ACQ) and how can I determine if it is affecting my this compound probe?

Answer: Aggregation-caused quenching (ACQ) occurs when fluorophores form aggregates in solution, leading to a decrease in fluorescence intensity. This is a common issue for planar aromatic molecules like this compound. To test for ACQ, perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is likely occurring.[1]

Question: How can I minimize or prevent the aggregation of my this compound probe?

Answer: To reduce aggregation, consider the following strategies:

  • Work at lower concentrations. [1]

  • Optimize the solvent system. A solvent that better solvates the probe can reduce the tendency to aggregate.[1]

  • Modify the probe structure. Introducing bulky substituents on the this compound scaffold can sterically hinder aggregation.[1]

Data Presentation

The following tables summarize representative spectral properties of quinoline-based fluorescent probes. Note that the exact values for a specific this compound derivative will depend on its structure and the experimental conditions.

Table 1: Spectral Properties of Selected Quinoline-Based Probes

Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Detection LimitReference
Q-Ag1Ag⁺3204801600.28930 pM[3]
Q-Cd1Cd²⁺3805201400.4250 nM[3]
Q-Zn1Zn²⁺3654891240.55N/A[3]

Table 2: Predicted and Analog-Based Spectral Properties for a Generic Phenylquinoline Derivative

ParameterPredicted/Analog-Based ValueRemarks
Excitation Maximum (λex)~320 - 380 nmPhenylquinoline derivatives typically absorb in the UV-A to near-visible range.
Emission Maximum (λem)~400 - 500 nmEmission is commonly observed in the blue to green region of the spectrum and is solvent-dependent.
Stokes ShiftModerate to largeA significant separation between excitation and emission maxima is generally expected.
Quantum Yield (ΦF)VariableHighly dependent on solvent polarity and environmental factors.

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy Characterization

This protocol outlines the fundamental steps for characterizing the fluorescence properties of a this compound probe.[4]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound probe in a high-purity organic solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid influencing the results.

  • Absorbance Measurement: Record the UV-Visible absorbance spectrum to determine the maximum absorbance wavelength (λmax,abs).

  • Excitation and Emission Spectra Acquisition:

    • Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).

    • Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex).

Protocol 2: Metal Ion Sensing Experiment

This protocol provides a general method for evaluating the response of a this compound probe to metal ions.[3][4]

  • Reagent Preparation:

    • Prepare a working solution of the this compound probe (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of the metal ion salts of interest in deionized water.

  • Titration:

    • To a cuvette containing the probe solution, incrementally add small volumes of the metal ion stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set period (e.g., 5-15 minutes) at room temperature.

    • Include a control sample with no added metal ion.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Selectivity Study: Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.

Protocol 3: Live Cell Imaging Workflow

The following is a typical workflow for using a this compound probe for live cell imaging.[3]

  • Cell Culture: Plate and culture the cells of interest on a suitable imaging dish or plate.

  • Probe Loading: Remove the culture medium and incubate the cells with a solution of the this compound probe in an appropriate buffer or medium at a predetermined concentration and duration.

  • Incubation: Allow the cells to incubate with the probe, typically at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells with fresh buffer or medium to remove any excess, unbound probe.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Image Analysis: Analyze the acquired images to determine the localization and intensity of the fluorescence signal within the cells.

Visualizations

Troubleshooting_Weak_Signal start Start: Weak or No Fluorescence Signal check_wavelengths Check Excitation/ Emission Wavelengths start->check_wavelengths check_concentration Is Probe Concentration Optimal? check_wavelengths->check_concentration Wavelengths Correct check_degradation Check for Probe Degradation/Purity check_concentration->check_degradation Concentration Optimal check_quenching Investigate Potential Quenching check_degradation->check_quenching Probe is Pure & Stable solution Signal Enhanced check_quenching->solution Quenching Minimized

Caption: A decision tree for troubleshooting a weak fluorescence signal.

Fluorescence_Quenching_Pathway Probe_G This compound (Ground State) Probe_E This compound (Excited State) Probe_G->Probe_E Excitation (Light Absorption) Probe_E->Probe_G Internal Conversion Fluorescence Fluorescence Emission Probe_E->Fluorescence Radiative Decay NonRadiative Non-Radiative Decay (Heat) Probe_E->NonRadiative Quenching Event Quencher Quencher (e.g., O2, Metal Ion) Quencher->Probe_E

Caption: Simplified Jablonski diagram illustrating fluorescence and quenching pathways.

Experimental_Workflow_Metal_Sensing start Start: Prepare Probe and Buffer prepare_metal Prepare Metal Ion Dilution Series start->prepare_metal mix Mix Probe and Metal Ion prepare_metal->mix incubate Incubate (Constant Temp) mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Titration Curve) measure->analyze end End: Determine Detection Limit analyze->end

Caption: A standard workflow for a metal ion sensing experiment.

References

Troubleshooting inconsistent results in 6-Phenylquinoline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address inconsistent results in experiments involving 6-phenylquinoline and its derivatives. It is intended for researchers, scientists, and drug development professionals.

General Troubleshooting Workflow

When encountering inconsistent experimental results, a systematic approach can help identify the root cause. The following workflow outlines key areas to investigate, from initial reagent verification to final data analysis.

G start Inconsistent Results Observed purity 1. Verify Compound Purity & Identity (NMR, MS, HPLC) start->purity reagents 2. Check Reagent & Solvent Quality (Freshness, Purity, Storage) purity->reagents solubility 3. Address Solubility Issues (Precipitation, Aggregation) reagents->solubility conditions 4. Review Experimental Conditions (Temp, pH, Incubation Time) solubility->conditions protocol 5. Assess Protocol Adherence (Pipetting, Timing, Technique) conditions->protocol analysis 6. Validate Data Analysis (Curve Fitting, Controls) protocol->analysis end Consistent Results Achieved analysis->end

Caption: A general troubleshooting workflow for addressing inconsistent results.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: My Friedländer synthesis of a this compound derivative has a very low yield. What are the common causes?

A1: Low yields in the Friedländer synthesis are a frequent issue.[1] Key factors to investigate include:

  • Reaction Conditions: Traditional methods often require harsh conditions like high temperatures or strong acids/bases, which can degrade reactants and products.[2] Consider exploring milder, modern catalysts (e.g., Lewis acids, ionic liquids) that can facilitate the reaction under more controlled conditions.[1] Some catalyst-free methods using water as a solvent have also proven effective.[3]

  • Catalyst Choice: The choice of acid or base catalyst is critical. If a standard catalyst isn't working, screen alternatives.[1]

  • Side Reactions: Under basic conditions, the primary competing reaction is the self-condensation (aldol) of the ketone reactant.[1][2] To minimize this, try adding the ketone slowly to the reaction mixture or switch to an acid-catalyzed system.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic amine can reduce its nucleophilicity, slowing the reaction. Conversely, sterically hindered ketones may react poorly.[4]

Q2: I'm observing significant peak tailing and poor separation when purifying my this compound compound via HPLC. How can I improve this?

A2: Peak tailing in HPLC is often due to interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the silica-based stationary phase.[5] Strategies to improve separation include:

  • Use a Buffered Mobile Phase: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can protonate the quinoline nitrogen, reducing its interaction with the stationary phase and leading to sharper peaks.[5][6]

  • Optimize Solvent System: Ensure your compound is fully soluble in the mobile phase to prevent it from crashing out on the column.[7] Systematically screen different stationary phases and mobile phase compositions (e.g., acetonitrile vs. methanol) to find the optimal resolution.[7]

  • Consider Ion-Pairing Agents: For difficult separations, reversed-phase ion-pairing (RPIP) chromatography can be effective. An ion-pairing agent is added to the mobile phase to enhance the separation of molecules that differ only slightly.[8]

Section 2: Compound Handling and Stability

Q3: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. What should I do?

A3: This is a common problem for hydrophobic molecules like this compound.[9][10] The principle of "like dissolves like" applies; these compounds are generally more soluble in non-polar organic solvents and have limited solubility in polar solvents like water.[9]

  • Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in your assay.[10]

  • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer while vortexing vigorously. This rapid mixing can help prevent immediate precipitation.[10]

  • Use Co-solvents or Excipients: If your assay allows, you can increase the percentage of the organic co-solvent. Alternatively, consider using solubility-enhancing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that are more water-soluble.[10]

  • Sonication: Briefly sonicating the final solution can help break up small aggregates and improve dissolution.[10]

Q4: I suspect my compound is degrading during storage or the experiment. How can I check and prevent this?

A4: Quinoline derivatives can be susceptible to oxidation or degradation, especially when exposed to heat, light, or reactive reagents.[5]

  • Check for Purity: Before use, re-check the purity of your compound using TLC or HPLC to see if new impurity spots or peaks have appeared.

  • Storage: Store the compound as a solid in a cool, dark, and dry place. For solutions, especially in solvents like DMSO, store at -20°C or -80°C and minimize freeze-thaw cycles.

  • Experimental Precautions: Use degassed solvents for chromatographic purification to minimize oxidation.[5] If the compound is particularly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 3: Biological Assays

Q5: My cytotoxicity assay (e.g., MTT, XTT) results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results in cell-based assays can stem from multiple sources beyond the compound itself.[11][12]

  • Compound Precipitation: As mentioned in Q3, if the compound precipitates in the cell culture medium, the effective concentration will be lower and more variable, leading to inconsistent IC50 values.[10] Visually inspect the wells for any precipitate before and after incubation.

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density across all plates and experiments. Over-confluent or stressed cells will respond differently to cytotoxic agents.

  • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay reagent addition (e.g., MTT solution).[12] Some protocols may require optimization; for instance, a 30-minute incubation might be too short for some assays to reach completion.[12]

  • Assay Interference: The compound itself might interfere with the assay readout. For example, a colored compound could interfere with absorbance measurements, or a reducing agent could directly reduce the MTT reagent. Always run a "compound-only" control (no cells) to check for such interference.

Q6: I'm investigating the mechanism of action and need to know which signaling pathways this compound derivatives might affect. Where do I start?

A6: this compound is a scaffold found in many compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[13][14][15] A common mechanism for anticancer derivatives involves the inhibition of key signaling pathways that control cell growth and proliferation.[16][17] One frequently studied target is the PI3K/AKT pathway, which is often dysregulated in cancer.[11][16]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Compound This compound Derivative Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by some quinoline derivatives.[11][16]

Data and Protocols

Table 1: Qualitative Solubility of Phenylquinoline Analogs

Since quantitative data for this compound is scarce, this table provides inferred solubility based on related structures and common laboratory solvents. This should be used as a starting point for experimental determination.[9][18]

Solvent ClassSolventInferred SolubilityRationale / Notes
Polar Aprotic DMSO, DMFSolubleCommonly used to create high-concentration stock solutions.[10]
Chlorinated Dichloromethane (DCM)Likely SolubleOften used in synthesis work-up and chromatography.[2]
Ethers Tetrahydrofuran (THF)Moderately SolubleSolubility may be limited for some derivatives.[10]
Alcohols Ethanol, MethanolSparingly SolubleOften used for recrystallization.[5]
Non-Polar Toluene, HexaneLikely SolubleGood solubility expected due to the hydrophobic nature of the compound.[9][18]
Aqueous Water, BuffersInsoluble / PoorVery low solubility is expected.[9]
Protocol: General Method for Cytotoxicity (MTT) Assay

This protocol provides a standard framework for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[11][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[11][19]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-treated control group (e.g., 0.5% DMSO). Incubate for 48–72 hours.[11][19]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[11][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

References

Technical Support Center: Efficient Synthesis of 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 6-phenylquinoline. The information is presented in a question-and-answer format to directly address common challenges, provide troubleshooting solutions, and detail experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the quinoline core are the Skraup, Doebner-von Miller, Friedländer, and Combes reactions.[1] For this compound, the Doebner-von Miller and Friedländer syntheses are particularly relevant, utilizing precursors like 4-aminobiphenyl.

Q2: How do I select the best catalyst for my this compound synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route. For Friedländer synthesis, both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., In(OTf)₃, ZnCl₂) are effective.[2][3] The Doebner-von Miller reaction typically requires a strong acid catalyst like concentrated sulfuric or hydrochloric acid, along with an oxidizing agent.[2] The choice may depend on the specific substrates and desired reaction conditions (e.g., solvent-free, microwave irradiation).[4][5]

Q3: What are the key reaction parameters to control for an efficient synthesis?

A3: Key parameters to optimize include reaction temperature, time, and catalyst concentration. For instance, in the Doebner-von Miller reaction, careful control of temperature is necessary as the reaction is often exothermic and can lead to the decomposition of reactants at excessive temperatures.[2][6] Similarly, for the Friedländer synthesis, some reactions require significant heat to proceed efficiently, while others benefit from lower temperatures over longer periods to minimize side product formation.[2]

Q4: Are there any green chemistry approaches for synthesizing quinolines?

A4: Yes, several more environmentally friendly methods have been developed. These include using ionic liquids as recyclable solvents and catalysts, employing solid-supported catalysts like Amberlyst-15 or PEG-SO₃H for easy separation and reuse, and conducting reactions under solvent-free conditions, often with microwave assistance to reduce reaction times and energy consumption.[4][5][7]

Troubleshooting Guide

Issue 1: Low Yield in Doebner-von Miller Synthesis

  • Possible Cause: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction in the Doebner-von Miller synthesis, leading to poor yields.[2]

  • Suggested Solution:

    • Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) is crucial. Insufficient acid can lead to an incomplete reaction, while excessive acid can promote unwanted side reactions.[2] Titrate the optimal concentration for your specific substrates.

    • Control of Exotherm: The reaction can be highly exothermic. Add reagents slowly with efficient cooling and stirring to maintain control and prevent the formation of tarry byproducts.[6]

    • Choice of Oxidizing Agent: A suitable oxidizing agent, such as nitrobenzene or arsenic acid, is often necessary to aromatize the dihydroquinoline intermediate.[2] Ensure the correct stoichiometry and compatibility with your starting materials.

Issue 2: Formation of Side Products in Friedländer Synthesis

  • Possible Cause: The Friedländer annulation can sometimes yield non-Friedländer products, depending on the catalyst and reaction conditions.[3] The reaction of 2-aminoaryl ketones with β-ketoesters can be particularly sensitive.

  • Suggested Solution:

    • Catalyst Selection: The choice of Lewis acid can significantly influence selectivity. Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for favoring the desired Friedländer product.[2][3]

    • Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure that the reaction is carried out under strictly anhydrous conditions.[2]

    • Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and prevent the formation of degradation products.[8]

Issue 3: Difficulty in Product Purification

  • Possible Cause: The crude product from reactions like the Skraup or Doebner-von Miller synthesis can often be a dark, tarry mixture, making isolation of the desired this compound challenging.[6]

  • Suggested Solution:

    • Post-Reaction Workup: After neutralizing the reaction mixture, steam distillation is a common and effective method to separate the volatile quinoline product from non-volatile tars and unreacted starting materials.[2][6]

    • Extraction: Following steam distillation, perform a liquid-liquid extraction from the distillate using an appropriate organic solvent.

    • Chromatography: For final purification, column chromatography on silica gel is typically employed. A suitable eluent system, such as a hexane/ethyl acetate gradient, can be used to isolate the pure this compound.[2]

Catalyst Performance Data

The selection of a suitable catalyst is paramount for achieving high yields and selectivity. The following table summarizes the performance of various catalysts used in common quinoline synthesis reactions.

Synthetic MethodCatalystTypical ConditionsYield (%)Reference
Friedländer In(OTf)₃ (5 mol%)80 °C, Solvent-free, 1 hr75-92[2][3]
Friedländer p-Toluenesulfonic acid (PTSA)130-140 °C or Microwave, Solvent-freeHigh[4]
Friedländer Molecular Iodine (I₂)120 °C, Solvent-freeHigh[4]
Doebner-von Miller Concentrated HCl or H₂SO₄Reflux, 3-4 hrsVariable[2]
Combes Concentrated H₂SO₄100 °C, 15-20 minVariable[2]
General Ceric Ammonium Nitrate (10 mol%)Ambient temperature, 45 minHigh[9]

Note: Yields are highly substrate-dependent and the provided values are indicative of the catalyst's general effectiveness.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-aminobiphenyl.

  • Materials:

    • 4-Aminobiphenyl

    • Glycerol

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

    • Ferrous sulfate (optional, as a moderator)[6]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-aminobiphenyl and the oxidizing agent.

    • If the reaction is known to be vigorous, add ferrous sulfate as a moderator.[6]

    • Slowly add glycerol to the mixture with stirring.

    • Cool the flask in an ice bath and carefully add concentrated sulfuric acid dropwise through the dropping funnel while maintaining vigorous stirring.

    • After the addition is complete, gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Once the initial exothermic phase subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and carefully pour it onto crushed ice or into a large volume of cold water.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline.

    • Perform steam distillation to isolate the crude this compound from the tarry residue.

    • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the Doebner-von Miller reaction.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reactants 1. Mix Reactants (4-Aminobiphenyl, Glycerol, Oxidizing Agent) acid 2. Add H₂SO₄ (Slowly, with cooling) reactants->acid reflux 3. Heat to Reflux (3-4 hours) acid->reflux quench 4. Quench & Neutralize (Ice water, NaOH) reflux->quench steam 5. Steam Distillation quench->steam extract 6. Solvent Extraction steam->extract purify 7. Column Chromatography extract->purify product product purify->product Pure this compound

Doebner-von Miller Synthesis Workflow
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low product yield, a common issue in quinoline synthesis.

G start Low Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Activity) start->check_catalyst outcome1 outcome1 check_purity->outcome1 Impure outcome2 outcome2 check_conditions->outcome2 Suboptimal outcome3 outcome3 check_catalyst->outcome3 Ineffective side_reactions Analyze for Side Products (TLC, NMR of crude) outcome4 outcome4 side_reactions->outcome4 Major Side Products Found outcome1->check_conditions No solution1 solution1 outcome1->solution1 Purify/Replace Reagents outcome2->check_catalyst No solution2 solution2 outcome2->solution2 Systematically Optimize Parameters outcome3->side_reactions No solution3 solution3 outcome3->solution3 Screen Alternative Catalysts solution4 solution4 outcome4->solution4 Modify Conditions to Minimize Side Reactions

References

Preventing degradation of 6-Phenylquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Phenylquinoline during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, the primary factors that can contribute to its degradation are exposure to light (photodegradation), oxidizing agents, and strong acidic or basic conditions. Elevated temperatures can accelerate these degradation processes. The quinoline ring system, being an aromatic heterocycle, can be susceptible to photolytic degradation.

Q2: What is the recommended storage condition for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2°C to 8°C. The container should be tightly sealed and protected from light. For added protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products are not extensively documented in the public literature, potential degradation pathways can be inferred from the structure. Likely degradation products could include:

  • N-oxides: Oxidation of the nitrogen atom in the quinoline ring.

  • Hydroxylated derivatives: Oxidation of the aromatic rings.

  • Products of ring opening: Under harsh conditions such as strong oxidation or UV radiation, the quinoline or phenyl ring may undergo cleavage.

  • Photodegradation products: Exposure to light may lead to the formation of various photoproducts, including dimers or rearranged isomers.

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly specific and sensitive method to separate and quantify this compound from its degradation products.[1] The appearance of new peaks or a decrease in the peak area of the main compound in the chromatogram is indicative of degradation. UV-Vis spectroscopy can also be used, although it is less specific.[1] A change in the absorption spectrum or a decrease in absorbance at the maximum wavelength (λmax) may suggest degradation.

Troubleshooting Guides

Issue 1: I observe unexpected peaks in my HPLC analysis of a this compound solution.

  • Possible Cause: This is a strong indication that your this compound sample has started to degrade. The unexpected peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Verify Peak Purity: If you are using a photodiode array (PDA) detector with your HPLC, check the peak purity of the this compound peak.

    • Analyze a Fresh Sample: Prepare a solution from a fresh, unopened vial of this compound and analyze it under the same conditions to see if the extraneous peaks are present.

    • Conduct a Forced Degradation Study: To confirm if the unexpected peaks are indeed degradants, you can perform a forced degradation study (see Experimental Protocols). This involves intentionally exposing your compound to stress conditions to generate degradation products for comparison.

    • Use LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass of the unknown peaks, which is a critical step in identifying the degradation products.

Issue 2: My experimental results using this compound are inconsistent.

  • Possible Cause: Inconsistent results can arise from the degradation of this compound in your stock solutions or within the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound for your experiments to minimize the impact of solvent-mediated degradation.

    • Assess Solution Stability: Determine the stability of this compound in your experimental buffer or medium. This can be done by analyzing samples of the solution by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) to see if the concentration of the parent compound decreases over time.

    • Control Environmental Conditions: Protect your stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil. Also, maintain a constant and controlled temperature throughout your experiments.

Data Presentation

Table 1: Example Data Table for Forced Degradation Study of this compound

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingNumber of Degradation PeaksMajor Degradation Peak (% Area)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂2425
Thermal (Solid)4880
Photolytic (Solution)2425

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically the λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

  • Procedure:

    • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

    • Photostability (Solution): Expose a solution of this compound (e.g., in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample kept in the dark in parallel.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Light Light Oxidizing Agents Oxidizing Agents Acid/Base Acid/Base Heat Heat Photoproducts Photoproducts Light->Photoproducts leads to N-oxides N-oxides Oxidizing Agents->N-oxides can form Hydroxylated Derivatives Hydroxylated Derivatives Oxidizing Agents->Hydroxylated Derivatives can form Ring-Opened Products Ring-Opened Products Acid/Base->Ring-Opened Products may cause (harsh conditions) Heat->N-oxides accelerates Heat->Hydroxylated Derivatives accelerates Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_advanced Advanced Troubleshooting start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh analyze_fresh Analyze Fresh Solution by HPLC prepare_fresh->analyze_fresh decision Unexpected Peaks Still Present? analyze_fresh->decision forced_degradation Perform Forced Degradation Study decision->forced_degradation Yes solution Implement Corrective Actions: - Optimize Storage - Use Fresh Solutions - Protect from Light decision->solution No lcms_analysis Identify Degradants by LC-MS forced_degradation->lcms_analysis lcms_analysis->solution

References

Refining experimental protocols for 6-Phenylquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the functionalization of 6-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing the this compound core? A1: The most common and effective strategies for functionalizing this compound are transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization.[1]

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are extensively used to form new carbon-carbon bonds.[1][2][3] This typically requires a pre-functionalized this compound (e.g., a bromo- or chloro-derivative).

  • Direct C-H functionalization (or C-H activation) is a more atom-economical approach that allows for the introduction of aryl, alkyl, and other groups directly onto the quinoline scaffold without prior halogenation.[4][5] This method often relies on directing groups or the inherent reactivity of specific C-H bonds.

Q2: Which positions on the this compound ring are most reactive for C-H functionalization? A2: The reactivity of the quinoline ring is well-defined. The C2 and C4 positions are electron-deficient, making them susceptible to certain types of functionalization.[5] For direct C-H arylation, the C8 position is often favored, particularly when using a directing group strategy like an N-oxide, due to the formation of a stable five- or six-membered metallacycle intermediate.[5][6] The C3, C6, and C7 positions are generally less reactive and often require specific catalytic systems or directing groups to achieve functionalization.[5]

Q3: How can I improve the regioselectivity of my functionalization reaction? A3: Achieving high regioselectivity is a common challenge.[1] For direct C-H functionalization, the choice of catalyst and ligand is critical. For instance, palladium catalysts may favor C2 arylation, while rhodium-based systems can promote C8 selectivity.[5] Utilizing a directing group, such as an N-oxide on the quinoline nitrogen, is a powerful strategy to direct the metal catalyst to a specific C-H bond, most commonly at the C8 position.[5][6] In cross-coupling reactions, regioselectivity is predetermined by the initial position of the halide on the this compound starting material.

Q4: What are the most common side reactions in Suzuki-Miyaura couplings of this compound derivatives? A4: Several side reactions can reduce the yield of the desired product. The most frequent include:

  • Homocoupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][7]

  • Protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom from water or other protic sources.[7]

  • Dehalogenation of the halo-6-phenylquinoline starting material, where the halide is replaced by a hydrogen atom.[7]

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been stored correctly under an inert atmosphere.[1] Consider using a more air- and moisture-stable pre-catalyst. Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.[1][7]
Suboptimal Base The choice of base is critical.[1] Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate. The base's strength and solubility can significantly affect the reaction rate.[1][8]
Poor Ligand Choice The ligand stabilizes the palladium center and influences its reactivity.[1] For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][7] Experiment with different ligand classes.
Unstable Boronic Acid Boronic acids can degrade upon storage or undergo protodeboronation during the reaction.[7] Use fresh, high-quality boronic acid. Consider switching to a more stable boronic ester, such as a pinacol ester.[7]
Low Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products.[1]
Inert Reactant If using a chloro-6-phenylquinoline, it may be too unreactive. Switch to the more reactive bromo- or iodo-derivative if possible. Alternatively, employ a more active catalyst system designed for aryl chlorides.[7]

A troubleshooting workflow for low-yield reactions is presented below.

G start_node Low or No Yield decision_node Catalyst Active? start_node->decision_node Initial Check action_node_catalyst Use fresh Pd source/ligand Degas reaction mixture Use stable pre-catalyst decision_node->action_node_catalyst No decision_node_reagents Reagents Stable? decision_node->decision_node_reagents Yes action_node action_node data_node Consider alternative functionalization strategy (e.g., C-H activation) end_node Improved Yield action_node_catalyst->end_node action_node_reagents Use fresh boronic acid Switch to boronate ester Verify starting material purity decision_node_reagents->action_node_reagents No decision_node_conditions Conditions Optimal? decision_node_reagents->decision_node_conditions Yes action_node_reagents->end_node decision_node_conditions->data_node Yes action_node_conditions Screen bases (K₂CO₃, Cs₂CO₃) Screen ligands (XPhos, SPhos) Screen solvents (dioxane, toluene) Increase temperature decision_node_conditions->action_node_conditions No action_node_conditions->end_node

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

Problem 2: Poor Regioselectivity in Direct C-H Arylation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Catalyst/Ligand The metal and ligand combination is the primary driver of regioselectivity.[5] For C8 selectivity, consider palladium catalysts with specific ligands or switch to a rhodium-based system.[5] The steric and electronic properties of the ligand can favor one position over another.
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and stable under the reaction conditions.[5] The coordination of the directing group to the metal center is essential for achieving high selectivity.[5]
Steric Hindrance Bulky substituents on the this compound core or the coupling partner can prevent the catalyst from accessing a specific C-H bond, leading to functionalization at a less hindered site.[5] If possible, use less sterically demanding reagents.
Reaction Conditions Solvent and temperature can sometimes influence the regiochemical outcome. Experiment with different solvents (e.g., toluene, DMF, t-BuOH) and temperature ranges.[5]

Data Presentation: Reaction Conditions

The tables below summarize representative starting conditions for the functionalization of quinoline derivatives, which can be adapted for this compound systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Halide Boronic Acid/Ester Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
3-BromoquinolinePhenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8095
2-ChloroquinolinePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10088
3-Chloropyridine2-BenzofuranboronateP1-L5 (2.1)-DBUTHF/H₂O11035[8]
4-ChloropyridineBoronic Acid 6P1-L1 (2.5)-DBUTHF/H₂O9776[8]

Note: P1-L1 and P1-L5 refer to specific palladacycle precatalyst systems.[8] Data adapted from various sources for illustrative purposes.[7][8]

Table 2: Representative Conditions for C-H Arylation of Quinoline N-Oxides

Substrate Aryl Halide Catalyst (mol%) Additive (equiv.) Solvent Temp (°C) Yield (%) Regio-ratio (C8:C2)
Quinoline N-oxide4-IodotoluenePd(OAc)₂ (5)Ag₂CO₃ (2)Toluene12085>20:1
Quinoline N-oxide4-IodotoluenePd(OAc)₂ (5)Ag₃PO₄ (0.5)AcOH/H₂O1209523:1[6]
6-Bromo-QNO4-IodotoluenePd(OAc)₂ (5)Ag₃PO₄ (0.5)AcOH/H₂O12082>30:1[6]
2-Methyl-QNO4-IodotoluenePd(OAc)₂ (5)Ag₃PO₄ (0.5)AcOH/H₂O12090>30:1[6]

Note: QNO = Quinoline N-oxide. Data adapted from studies on quinoline N-oxide arylation.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the arylation of a halo-6-phenylquinoline.

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the halo-6-phenylquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.[7]

  • Solvent Addition: Add a suitable anhydrous, degassed solvent (e.g., dioxane or toluene, sufficient to make a 0.1-0.2 M solution).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[7]

Protocol 2: General Procedure for Palladium-Catalyzed C8-Selective C-H Arylation

This protocol is adapted for the C8-arylation of a this compound N-oxide.[5][6]

  • N-Oxide Formation: Synthesize the this compound N-oxide from this compound using an oxidizing agent like m-CPBA in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound N-oxide (1.0 equiv.), the aryl halide (e.g., aryl iodide, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an additive/oxidant (e.g., Ag₂CO₃ or Ag₃PO₄, 2.0 equiv.).[5][6]

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of t-BuOH/toluene or AcOH/H₂O).[5][6]

  • Reaction Execution: Seal the vessel and heat the mixture at the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 12-24 hours).[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the C8-arylated product.[5]

Mandatory Visualizations

G prep 1. Reagent Preparation - Halo-6-phenylquinoline - Boronic Acid - Pd Catalyst & Ligand - Base (K₃PO₄) setup 2. Reaction Setup (Inert) - Add solids to oven-dried flask - Add degassed solvent (Dioxane) prep->setup reaction 3. Reaction Execution - Seal vessel - Heat to 80-110 °C - Stir for 12-24h setup->reaction monitor 4. Monitoring - TLC / LC-MS reaction->monitor workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 6. Purification - Dry (Na₂SO₄) & Concentrate - Flash Column Chromatography workup->purify product Final Product: Functionalized this compound purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

G Regioselectivity in C-H Functionalization cluster_0 quinoline c2_node C2-Position (Electron Deficient) Favored by some Pd systems c2_node->c2_anchor c8_node C8-Position (Peri) Favored with N-Oxide Directing Group (Pd, Rh) c8_node->c8_anchor other_node C3/C5/C7-Positions Less reactive, require specific methods other_node->c57_anchor

Caption: Key reactive sites on the this compound scaffold for C-H functionalization.

References

Validation & Comparative

6-Phenylquinoline vs. Other Quinoline Derivatives in Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] Within this class, quinoline derivatives have emerged as a promising avenue for the development of novel anticancer agents.[2][3] These compounds exert their antitumor effects through a variety of mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways.[1][4] This guide provides a comparative analysis of the anticancer activity of 6-phenylquinoline and other notable quinoline derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activities of various quinoline derivatives against a panel of human cancer cell lines.

Disclaimer: The data presented below is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary between studies.

Table 1: Anticancer Activity of this compound and its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
6,8-diphenylquinolineC6 (Rat glioblastoma)>100[5]
HeLa (Human cervical cancer)>100[5]
HT29 (Human colon adenocarcinoma)38.2 ± 3.1[5]
6-Bromo-5-nitroquinolineC6 (Rat glioblastoma)28.4 ± 1.8[5]
HeLa (Human cervical cancer)35.7 ± 2.5[5]
HT29 (Human colon adenocarcinoma)19.8 ± 1.2[5]

Table 2: Anticancer Activity of Other Quinoline Derivatives

Compound Class/DerivativeCompoundCancer Cell LineIC50 (µM)Reference
2-Phenyl-4-quinolone2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and Melanoma Tumor Cell Lineslog GI50 < -8.00[1]
Tubulin Polymerization Inhibition0.46[1]
8-Hydroxyquinoline8-hydroxy-5-nitroquinoline (NQ)Various Human Cancer Cell Lines5-10 fold lower than other analogues[6]
ClioquinolVarious Human Cancer Cell Lines-[6]
Aminated QuinolinequinonesAQQ6DU-145 (Prostate)Good cytotoxicity[7][8]
AQQ9DU-145 (Prostate)Less cytotoxic than AQQ6[7][8]
Quinoline-Chalcone HybridsCompound 37MCF-7 (Breast)3.35[9]
EGFR Inhibition2.61[9]
Compound 39A549 (Lung)1.91[9]
Compound 40K-562 (Leukemia)5.29[9]

Key Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by targeting various cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

Several quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules.[1] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1]

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->Tubulin Dimers Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

Kinase Inhibition

Many quinoline derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[10] Key targets include Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are critical for cell growth, proliferation, and survival.[9]

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->EGFR Inhibition Quinoline Derivatives->PI3K Inhibition

Caption: Inhibition of the EGFR and PI3K/Akt/mTOR signaling pathways.

Topoisomerase Inhibition

Some quinoline derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[1] This leads to DNA damage and subsequent cell death.

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives relies on a series of standardized in vitro assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period.[14]

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.[14]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14]

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Conclusion

The quinoline scaffold represents a versatile platform for the development of potent anticancer agents. While direct comparative data for this compound against a wide array of other derivatives is limited, the available evidence suggests that various substituted quinolines exhibit significant cytotoxic activity against multiple cancer cell lines. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and topoisomerase inhibition, underscore the therapeutic potential of this class of compounds. Further research involving head-to-head comparisons under standardized conditions is necessary to fully elucidate the structure-activity relationships and identify the most promising candidates for clinical development.

References

Comparative Analysis of Synthetic Methodologies for 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of 6-phenylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides an objective comparison of classical and modern synthetic methods, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The synthesis of the this compound core can be approached through two primary strategies: constructing the quinoline ring system onto a phenyl-substituted precursor (classical methods) or attaching the phenyl group to a pre-existing quinoline scaffold (modern cross-coupling methods). The choice of method involves trade-offs between starting material availability, reaction conditions, and overall efficiency.

MethodStarting MaterialsCatalyst / Key ReagentsTypical ConditionsYield (%)Key Advantages & Disadvantages
Suzuki Coupling 6-Bromoquinoline, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, Ethanol, Water; 95 °C, 16 h82%[1]Advantages: High yield, excellent functional group tolerance, commercially available starting materials.[2] Disadvantages: Requires pre-functionalized quinoline, cost of palladium catalyst.
Friedländer Synthesis 2-Amino-4-phenylbenzaldehyde, AcetaldehydeAcid or Base (e.g., NaOH, H₂SO₄)Refluxing in aqueous or alcoholic solutionVariableAdvantages: Direct, one-pot construction of the quinoline ring.[3][4][5] Disadvantages: Availability of substituted 2-aminoaryl aldehyde/ketone precursors can be limited; potential for side reactions.[4]
Doebner-von Miller Reaction 4-Aminobiphenyl, α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)Brønsted or Lewis Acid (e.g., HCl, ZnCl₂)Strong acid, often heatedVariable, often moderateAdvantages: Uses relatively simple and available starting materials.[6][7] Disadvantages: Often requires harsh, strongly acidic conditions; can be violently exothermic and may produce tar-like byproducts.[7][8]
Combes Quinoline Synthesis 4-Aminobiphenyl, β-Diketone (e.g., acetylacetone)Acid catalyst (e.g., H₂SO₄, PPA)Acid-catalyzed condensation and ring closure, often heatedVariableAdvantages: Effective for preparing 2,4-substituted quinolines.[9] Disadvantages: Requires specific diketone substrates and strong acid catalysis.[9][10]
C-H Activation Quinoline, BenzeneTransition Metal Catalyst (e.g., Palladium, Rhodium, Ruthenium)High temperature, often requires an oxidant and directing groupVariableAdvantages: High atom and step economy by avoiding pre-functionalization.[11][12] Disadvantages: Regioselectivity can be a major challenge; may require specific directing groups on the quinoline core.[11]

Synthetic Strategy Overview

The primary approaches to synthesizing this compound can be broadly categorized into either forming the heterocyclic pyridine ring onto an existing biphenyl structure or functionalizing a pre-made quinoline core with a phenyl group.

G cluster_0 Strategy 1: Pyridine Ring Formation (Classical Methods) cluster_1 Strategy 2: Phenyl Group Addition (Modern Methods) A 4-Aminobiphenyl (or similar aniline) C Acid-Catalyzed Cyclocondensation A->C B Carbonyl Compound (e.g., α,β-unsaturated aldehyde, β-diketone) B->C D This compound C->D Doebner-von Miller Friedländer Combes E 6-Functionalized Quinoline (e.g., 6-Bromoquinoline) G Palladium-Catalyzed Cross-Coupling E->G F Phenyl Source (e.g., Phenylboronic Acid) F->G H This compound G->H Suzuki Coupling C-H Activation

Caption: Comparative workflows for this compound synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (High-Yield)

This protocol details the synthesis of this compound from 6-bromoquinoline and phenylboronic acid, adapted from reported literature.[1]

Materials:

  • 6-Bromoquinoline (2.08 g, 10 mmol)

  • Phenylboronic acid (1.83 g, 15 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (5.52 g, 40 mmol)

  • Toluene (40 mL)

  • Ethanol (10 mL)

  • Water (20 mL)

Procedure:

  • A reaction vessel is charged with 6-bromoquinoline, phenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Toluene, ethanol, and water are added to the vessel.

  • The mixture is degassed and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The reaction mixture is heated to 95 °C and stirred vigorously for 16 hours.

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Friedländer Synthesis (General)

This protocol provides a general framework for the Friedländer synthesis, which can be adapted for this compound by using a 2-aminoaryl ketone with the appropriate phenyl substitution.[4][13]

Materials:

  • 2-Amino-4-phenylbenzophenone (or similar 2-aminoaryl ketone) (1.0 mmol)

  • A ketone with an α-methylene group (e.g., Acetone) (1.2 mmol)

  • Catalyst: p-Toluenesulfonic acid (10 mol%) or Iodine (10 mol%)

  • Solvent (if not solvent-free): Toluene or Dichloromethane (5 mL)

Procedure:

  • Combine the 2-aminoaryl ketone, the α-methylene ketone, and the catalyst in a reaction flask.

  • For solvent-free conditions, the mixture is heated, typically between 100-150 °C.

  • Alternatively, add the solvent and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified via column chromatography.

Protocol 3: Doebner-von Miller Reaction (General)

This protocol outlines the general procedure for the Doebner-von Miller reaction. For this compound, 4-aminobiphenyl would be the starting aniline.[6][14][15]

Materials:

  • 4-Aminobiphenyl (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)

  • 6 M Hydrochloric acid

  • Concentrated sodium hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-aminobiphenyl and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound dropwise to the refluxing solution over 1-2 hours to minimize polymerization.[14]

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Once complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • The combined organic extracts are dried and concentrated, and the crude product is purified by chromatography or distillation.

References

Validation of 2-Phenylquinoline Derivatives as SARS-CoV-2 Helicase (nsp13) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the rapid identification and validation of new therapeutic targets. The SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication, has been identified as a promising target for antiviral drug development.[1][2][3][4] This guide provides a comparative analysis of 2-phenylquinoline derivatives as inhibitors of SARS-CoV-2 nsp13 helicase, presenting key experimental data, detailed protocols, and mechanistic diagrams to support further research and development in this area.

Introduction to SARS-CoV-2 Helicase (nsp13) as a Therapeutic Target

The SARS-CoV-2 nsp13 is a highly conserved superfamily 1B (SF1B) helicase.[5] It utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA in the 5' to 3' direction, a critical process for viral genome replication and transcription.[1][6] The high degree of conservation of nsp13 among coronaviruses, including a 99.8% sequence identity with SARS-CoV nsp13, suggests that inhibitors targeting this enzyme could have broad-spectrum activity against existing and future coronavirus variants.[3][5][7]

Comparative Analysis of nsp13 Helicase Inhibitors

Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of SARS-CoV-2 nsp13 helicase activity.[7][8][9] This section compares the in vitro efficacy of a lead 2-phenylquinoline compound with other known nsp13 inhibitors.

Compound ClassCompoundTargetIC50 (µM)Antiviral EC50 (µM)Cell LineReference
2-Phenylquinoline 6g nsp13 Helicase (unwinding)0.42 6.0Vero E6[7][8]
Triazole DerivativeSSYA10-001nsp13 Helicase (unwinding)0.046--[8][10]
Natural FlavonoidMyricetinnsp13 Helicase (unwinding)< 0.03--[10]
Natural FlavonoidQuercetinnsp13 Helicase (unwinding)< 0.03--[10]
Approved DrugLumacaftornsp13 ATPase300--[11]
Natural ProductCepharanthinensp13 ATPase400--[11]

Signaling Pathway and Mechanism of Action

The SARS-CoV-2 replication and transcription complex (RTC) is a multi-protein machinery responsible for replicating the viral RNA genome. The nsp13 helicase is a core component of the RTC, where it unwinds the viral double-stranded RNA intermediates to allow for the synthesis of new viral RNA. Inhibition of nsp13's helicase activity stalls the replication process, thereby preventing the production of new virus particles.

SARS_CoV_2_Replication cluster_host_cell Host Cell Cytoplasm cluster_inhibition Viral_RNA Viral Genomic RNA (+ssRNA) Translation Translation Viral_RNA->Translation Polyproteins Viral Polyproteins Translation->Polyproteins Proteolytic_Cleavage Proteolytic Cleavage Polyproteins->Proteolytic_Cleavage RTC Replication/Transcription Complex (RTC) Proteolytic_Cleavage->RTC dsRNA dsRNA Intermediate RTC->dsRNA nsp13 nsp13 Helicase dsRNA->nsp13 unwinding ssRNA_templates ssRNA Templates (-ssRNA) nsp13->ssRNA_templates RNA_Synthesis RNA Synthesis (RdRp) ssRNA_templates->RNA_Synthesis New_Viral_RNA New Viral Genomic RNA (+ssRNA) RNA_Synthesis->New_Viral_RNA inhibitor 2-Phenylquinoline Inhibitor inhibitor->nsp13 inhibits

Caption: Mechanism of Action of nsp13 Helicase in SARS-CoV-2 Replication.

Experimental Protocols

In Vitro nsp13 Helicase Inhibition Assay (FRET-based)

This protocol is adapted from methodologies used for screening SARS-CoV-2 nsp13 helicase inhibitors.[5]

Objective: To measure the inhibition of nsp13's RNA/DNA unwinding activity by test compounds.

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used. A double-stranded nucleic acid substrate is labeled with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the complementary strand. In its double-stranded form, the proximity of the quencher to the fluorophore results in a low fluorescence signal. When the helicase unwinds the substrate, the strands separate, leading to an increase in fluorescence.

Materials:

  • Purified recombinant SARS-CoV-2 nsp13 helicase

  • FRET-labeled nucleic acid substrate (e.g., DNA or RNA duplex)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2.5 mM MgCl₂, 2 mM ATP, 0.05% BSA

  • Test compounds (2-phenylquinoline derivatives and controls) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Dispense test compounds at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Add a solution of nsp13 helicase (final concentration ~0.075 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FRET-labeled nucleic acid substrate (final concentration ~100 nM) to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 540 nm, emission at 590 nm) at regular intervals (e.g., every 90 seconds) for a defined period.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

FRET_Assay_Workflow Start Start Dispense_Compounds Dispense Compounds (and controls) into 384-well plate Start->Dispense_Compounds Add_Helicase Add nsp13 Helicase Solution Dispense_Compounds->Add_Helicase Incubate Incubate for 10 min at Room Temperature Add_Helicase->Incubate Add_Substrate Add FRET-labeled Nucleic Acid Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the FRET-based nsp13 Helicase Inhibition Assay.
Cellular Antiviral Assay

This protocol is a generalized representation of methods used to assess the antiviral activity of compounds in a cell-based system.[12][13][14][15]

Objective: To determine the concentration of a test compound that inhibits SARS-CoV-2 replication in cultured cells by 50% (EC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 isolate

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., qPCR reagents for viral RNA, antibodies for in-cell ELISA, or crystal violet for plaque assays)

Procedure:

  • Seed Vero E6 cells in 96-well plates and grow to ~90-95% confluency.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cells with the compound dilutions for a short period (e.g., 1-2 hours).

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the infected cells for a specified duration (e.g., 24-48 hours) at 37°C with 5% CO₂.

  • After incubation, quantify the extent of viral replication using one of the following methods:

    • qRT-PCR: Extract RNA from the cell lysate or supernatant and perform qRT-PCR to quantify viral RNA levels.

    • In-Cell ELISA: Fix the cells and use an antibody specific to a viral protein (e.g., Nucleocapsid) to quantify the amount of viral antigen.

    • Plaque Reduction Assay: Overlay the cells with a semi-solid medium (e.g., containing Avicel or agar), incubate for several days to allow plaque formation, then fix and stain the cells to visualize and count plaques.

  • In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50).

  • Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion

The 2-phenylquinoline scaffold represents a promising starting point for the development of novel SARS-CoV-2 nsp13 helicase inhibitors. The lead compound 6g demonstrates potent inhibition of the enzyme's unwinding activity and antiviral efficacy in cellular models.[7][8] The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further validate and optimize this class of compounds as potential therapeutics for COVID-19 and future coronavirus-related diseases. Further studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo efficacy and safety profiling.

References

Benchmarking 6-Phenylquinoline Fluorescent Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 6-phenylquinoline-based fluorescent probes reveals their competitive performance against existing sensors for a range of biological analytes, including lysine, pH, viscosity, and metal ions. This guide provides a detailed comparison of their photophysical properties, sensitivity, and signaling mechanisms, offering valuable insights for researchers in drug development and cellular imaging.

Executive Summary

This compound derivatives are emerging as a versatile class of fluorescent probes with tunable photophysical properties. This guide benchmarks their performance against established fluorescent sensors, presenting quantitative data, detailed experimental protocols, and visualizations of their signaling pathways. The findings indicate that this compound probes offer comparable, and in some cases superior, sensitivity and selectivity, making them a valuable tool in the researcher's arsenal.

Performance Comparison of Fluorescent Probes

The following tables summarize the key performance indicators of a representative this compound probe and existing sensors for the detection of lysine, changes in viscosity and pH, and the presence of zinc ions.

Lysine Detection: PQP-1 vs. Other Fluorescent Probes

A novel pyrroloquinoline-derivative, PQP-1, demonstrates high selectivity and a low detection limit for lysine.[1]

ProbeChemical ClassExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Ref.
PQP-1 Pyrroloquinoline3354200.0521.89 nM[1]
DFCBoronic acid-based-450-0.15 µM[2]
Lysine-FFluorescein-based---5 nM (for derivative)[3]
Viscosity Sensing: Quinoline-based Probes vs. Existing Sensors

Quinoline-based probes exhibit significant fluorescence enhancement in response to increased viscosity, a key parameter in monitoring cellular environments.

ProbeChemical ClassExcitation (nm)Emission (nm)Fluorescence EnhancementViscosity Range (cP)Ref.
QL2 (Quinoline) Quinoline580 / 700680 / 750185-fold / 32-fold0.903 - 1410
Couoxo-LDCoumarin--Dependent on solvent polarity-[4]
DCVJMolecular Rotor--Dependent on viscosity-[5]
pH Sensing: Quinoline-based Probes vs. Existing Ratiometric Sensors

Quinoline derivatives offer ratiometric pH sensing capabilities, which provide more accurate measurements by minimizing the effects of probe concentration and instrumental variations.

ProbeChemical ClassExcitation (nm)Emission (nm)pKapH RangeRef.
Aminoquinoline deriv. Aminoquinoline---Acidic pH[6]
HPTS-IP/TiO2@THHMPyranine404 / 454--6.0 - 9.0[7]
Cerasome-basedPyranine413 / 460513-6.25 - 8.5[6]
pHRedmKeima mutant440 / 5856106.6-[8]
E2GFPGFP variant--~6.0Acidic pH[8]
Zinc Ion (Zn²⁺) Detection: Quinoline-based Probes vs. Other Sensors

Quinoline-based fluorescent probes demonstrate high sensitivity for the detection of Zn²⁺ ions, a crucial element in many biological processes.

ProbeChemical ClassExcitation (nm)Emission (nm)Limit of Detection (LOD)Ref.
QZn (Quinoline) Quinoline--15.1 pM[9]
bqbpbn (Quinoline) Quinoline340-5 ppb[10]
bqbpxn (Quinoline) Quinoline340-10 ppb[10]
Probe L (Schiff base)Schiff base35447595.3 nM[1]

Signaling Pathways and Experimental Workflows

The signaling mechanisms of fluorescent probes are critical to understanding their function. Common mechanisms include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). The following diagrams illustrate these pathways and a general experimental workflow for probe characterization.

PET_mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON F_off Fluorophore R_off Receptor F_off->R_off e- transfer (PET) Analyte_off Analyte Absent F_on Fluorophore R_on Receptor Emission Fluorescence F_on->Emission Analyte_on Analyte R_on->Analyte_on Binding Excitation1 Light (hν) Excitation1->F_off Excitation2 Light (hν) Excitation2->F_on CHEF_mechanism cluster_off Low Fluorescence cluster_on High Fluorescence (CHEF) Probe_free Flexible Probe (Non-rigid) Rotation Intramolecular Rotation/Vibration Probe_free->Rotation Probe_bound Rigid Probe-Analyte Complex Analyte Metal Ion Probe_bound->Analyte Chelation Emission Fluorescence Probe_bound->Emission Excitation1 Light (hν) Excitation1->Probe_free Excitation2 Light (hν) Excitation2->Probe_bound experimental_workflow A Probe Synthesis & Purification B Stock Solution Preparation A->B C Absorbance Measurement (UV-Vis) B->C D Fluorescence Measurement (Fluorometer) B->D E Data Analysis C->E D->E F Performance Metric Calculation E->F

References

Navigating the Labyrinth of Kinase and Cellular Assays: A Comparative Guide to 6-Phenylquinoline Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity and potential off-target effects of investigational compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of 6-phenylquinoline derivatives in various biological assays. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to be an objective resource for assessing the therapeutic potential and liabilities of this important chemical scaffold.

The this compound core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, most notably as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways through the inhibition of protein kinases or by interacting with other biological targets such as G-quadruplexes. However, the potential for cross-reactivity with unintended targets is a critical consideration in their development as therapeutic agents. This guide summarizes the available data on the biological activity of several this compound derivatives and provides detailed methodologies for key assays to facilitate further investigation.

Comparative Biological Activity of this compound Derivatives

The following tables summarize the reported in vitro antiproliferative activities of a series of 2,4-bis{4-[(dialkylaminoalkyl)aminomethyl]phenyl}-6-phenylquinoline derivatives against a panel of human cancer cell lines. The data is extracted from a study by Guédin et al. (2023) and highlights the potent cytotoxic effects of these compounds.[1]

Table 1: Antiproliferative Activity (IC50, µM) against HeLa (Cervical Cancer) and K562 (Leukemia) Cell Lines [1]

Compound IDLinker Length (n)RHeLa IC50 (µM)K562 IC50 (µM)
13a 1H0.507
13b 2H3.0334
13c 1Me0.8811
13d 2Me3.5828

Table 2: Antiproliferative Activity (IC50, µM) against Breast Cancer Cell Lines [1]

Compound IDLinker Length (n)RMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
13a 1H0.540.65
13b 2H3.032.87
13c 1Me0.750.81
13d 2Me3.583.12

Note: In the cited study, a shorter linker (n=1) between the aminomethylphenyl side chains generally resulted in more potent cell growth-inhibiting action. The quinoline skeleton also appeared to confer more promising antiproliferative activity compared to a quinazoline core in some instances.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of biological findings. Below are methodologies for key assays relevant to the study of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase. This can be adapted for various kinases of interest, such as EGFR, HER2, or others implicated in cancer signaling.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Kinase-specific substrate peptide

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

G-Quadruplex FRET Melting Assay

This assay is used to determine the ability of a compound to stabilize G-quadruplex DNA structures, which are potential anticancer targets.

Materials:

  • Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM and TAMRA)

  • Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Real-time PCR instrument capable of fluorescence measurement with thermal ramping

Procedure:

  • Oligonucleotide Preparation: Prepare a stock solution of the dual-labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.

  • Compound Addition: Add the test compound to the oligonucleotide solution at the desired concentration (e.g., 1 µM). Include a no-compound control.

  • Thermal Melting:

    • Place the samples in the real-time PCR instrument.

    • Heat the samples to 95°C for 5 minutes and then cool to 25°C at a rate of 0.2°C/s to facilitate G-quadruplex folding.

    • Perform the melting experiment by increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot the normalized fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded. The change in melting temperature (ΔTm) in the presence of the compound compared to the control indicates the stabilizing effect of the compound on the G-quadruplex.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound_Library This compound Derivatives Library Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screening Kinase_Panel Kinase Panel Screening (e.g., EGFR, HER2, etc.) Compound_Library->Kinase_Panel G4_Assay G-Quadruplex Binding (FRET Melt Assay) Compound_Library->G4_Assay IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Selectivity_Profile Selectivity Profile Kinase_Panel->Selectivity_Profile G4_Stabilization G4 Stabilization (ΔTm) G4_Assay->G4_Stabilization Pathway_Analysis Signaling Pathway Analysis (Western Blot) IC50_Determination->Pathway_Analysis Selectivity_Profile->Pathway_Analysis Mechanism_of_Action Mechanism of Action Pathway_Analysis->Mechanism_of_Action

General experimental workflow for assessing this compound derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline This compound Derivative Quinoline->EGFR Quinoline->PI3K

References

A Comparative Analysis of the Efficacy of 6-Phenylquinoline and Its Halogenated Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the biological performance of 6-Phenylquinoline and its halogenated derivatives, supported by experimental data, to guide researchers and professionals in drug development.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among its numerous derivatives, this compound serves as a foundational structure for the development of novel therapeutic agents. The introduction of halogen atoms at various positions on the quinoline or phenyl ring can significantly modulate the compound's physicochemical properties and biological efficacy. This guide provides a comparative overview of the efficacy of this compound and its halogenated analogs, with a focus on their potential as anticancer agents, supported by experimental findings.

Quantitative Comparison of In Vitro Efficacy

The antiproliferative activity of this compound derivatives is commonly assessed using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for this compound and several of its halogenated analogs from various studies.

CompoundCancer Cell LineIC50 (µM)Reference Activity (5-FU) IC50 (µM)
Quinoline-Chalcone Derivative (12e) MGC-8031.386.22
(Derivative of this compound)HCT-1165.3410.4
MCF-75.2111.1
6-Chloro-2-phenylquinolin-4-ol Derivative MGC-8036.23-
MCF-7--
PC9--
A549--
H1975--
Quinoline-based dihydrazone (3b) MCF-77.016>50
Quinoline-based dihydrazone (3c) MCF-77.05>50

Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions. 5-Fluorouracil (5-FU) is a commonly used chemotherapeutic agent for comparison.

The data indicates that halogenation, as seen in the 6-chloro-2-phenylquinolin-4-ol derivative, and other structural modifications can lead to potent anticancer activity. For instance, the quinoline-chalcone derivative 12e, which incorporates a quinoline moiety, exhibited superior potency against MGC-803, HCT-116, and MCF-7 cancer cell lines when compared to the standard drug 5-Fluorouracil[1]. Similarly, quinoline-based dihydrazone derivatives have shown significant cytotoxic activity against MCF-7 cells[2].

Experimental Protocols

The determination of the in vitro efficacy of these compounds typically involves standardized experimental procedures.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Generalized Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Below is a graphical representation of a typical workflow for determining in vitro cytotoxicity.

G Generalized Workflow for In Vitro Cytotoxicity Assay A Seed cancer cells in 96-well plates B Treat cells with compounds at various concentrations A->B C Incubate for 48 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through the modulation of critical cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

One of the key mechanisms of action for certain halogenated quinoline derivatives is the inhibition of the PI3K/AKT signaling pathway.[3] This pathway is frequently overactivated in many human cancers and plays a central role in cell growth and survival. By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[3]

For example, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated their ability to bind to and inhibit PI3Kα[3]. This inhibition prevents the phosphorylation of downstream targets, ultimately leading to the suppression of tumor growth.

The diagram below illustrates the targeted inhibition of the PI3K/AKT signaling pathway by these quinoline derivatives.

G Targeted Inhibition of the PI3K/AKT Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors (e.g., mTOR, GSK3β) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival This compound Analog This compound Analog This compound Analog->PI3K inhibits

Caption: Targeted inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Furthermore, some quinoline-based compounds have been found to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins, such as Bcl-2 and Bax, and by increasing the production of reactive oxygen species (ROS)[1][2].

References

A Comparative Guide to the In Vivo and In Vitro Activity of 6-Phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vivo and in vitro activities of various this compound derivatives, with a focus on their potential as anticancer, antibacterial, and antiviral agents. The information presented herein is collated from recent studies to aid researchers in understanding the therapeutic promise and developmental landscape of this important class of compounds.

In Vitro Activity: A Snapshot of Potency

In vitro studies are fundamental in early-stage drug discovery, providing crucial data on the direct interaction of a compound with its biological target. For this compound derivatives, a significant body of in vitro research highlights their potent cytotoxic, antimicrobial, and antiviral effects.

Anticancer Activity

Numerous this compound derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.[1][2][3] These studies consistently demonstrate that the substitution pattern on both the quinoline and the phenyl rings plays a critical role in determining the cytotoxic potency.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa, MDA-MB-2310.50, 0.58[1]
6,8-diphenylquinolineC6, HeLa, HT29Potent activity reported[2]
6-Bromo-5-nitroquinolineC6, HeLa, HT29High antiproliferative activity[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% growth reduction[4]
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivativesMCF-7, G361Highly toxic to cancer cells[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antibacterial and Antiviral Activity

The this compound scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, often by targeting essential bacterial enzymes like DNA gyrase.[5] Furthermore, recent research has unveiled the potential of 2-phenylquinolines as broad-spectrum anti-coronavirus agents, including activity against SARS-CoV-2.[6][7]

Table 2: In Vitro Antibacterial and Antiviral Activity of Selected Phenylquinoline Derivatives

Compound/DerivativeTarget Organism(s)Activity MetricValueReference(s)
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus DNA gyrase AIC500.389 µg/mL[5]
2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus DNA gyrase AIC500.328 µg/mL[5]
5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus DNA gyrase AIC500.214 µg/mL[5]
2-Phenylquinoline derivative (Compound 1a)SARS-CoV-2EC506 µM[6]
2-Phenylquinoline derivatives (various)SARS-CoV-2, HCoV-229E, HCoV-OC43EC500.2 - 13.0 µM[6][7]

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

From the Benchtop to the Living System: In Vivo Evaluation

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics, and toxicity in a whole organism. Data on the in vivo activity of this compound compounds is less extensive but points towards their therapeutic potential.

Anticancer Efficacy in Xenograft Models

The antitumor activity of promising quinoline derivatives has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies provide a more realistic assessment of a compound's ability to inhibit tumor growth in a complex biological environment. For instance, a quinazolinone derivative, structurally related to quinolines, demonstrated significant tumor growth inhibition in HCT-116 and MCF-7 xenograft models.[8] Another study highlighted the in vivo solid tumor activity of 2-phenylquinoline-8-carboxamides.[9]

Table 3: In Vivo Anticancer Activity of a Quinazolinone Derivative

CompoundAnimal ModelTumor TypeOutcomeReference
Quinazolinone derivative (Compound 26)Xenograft miceHCT-116, MCF-7Significant tumor growth inhibition[8]

Experimental Protocols: A Closer Look at the Methods

The reliability of the presented data is contingent on the robustness of the experimental methodologies employed. Below are detailed protocols for key assays commonly used in the evaluation of this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug (e.g., Doxorubicin) for 48-72 hours.[10] A vehicle-treated control group is also included.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

In Vivo Xenograft Model for Anticancer Activity

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., a this compound derivative) and a vehicle control via a suitable route (e.g., intraperitoneal or oral) at specified doses and schedules.[11]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, euthanize the mice, and excise the tumors. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

Visualizing the Pathways and Processes

To better understand the context of these evaluations, the following diagrams illustrate a key signaling pathway often implicated in cancer and a typical workflow for drug discovery.

G Proposed Inhibition of the PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Transcription Gene Transcription (Cell Proliferation, Survival) mTOR->Transcription Compound This compound Compound Compound->PI3K inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

G General Workflow for Anticancer Drug Discovery Synthesis Compound Synthesis (this compound Derivatives) Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (Animal Models) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for anticancer drug discovery.

References

Phenylquinoline Derivatives: A Comparative Guide to Their Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Phenylquinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comprehensive comparison of novel phenylquinoline derivatives, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Anticancer Activity of Phenylquinoline Derivatives

Recent studies have highlighted the potential of phenylquinoline derivatives as anticancer agents, with several compounds exhibiting significant cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

One of the most promising targets for these compounds is the BRAF V600E mutant kinase, a driver of many melanomas.[1] Phenylquinoline-based compounds have been identified as potent inhibitors of this mutated kinase, disrupting the downstream BRAF/MEK/ERK signaling pathway and leading to cell cycle arrest and apoptosis.[1][2] Other derivatives have shown efficacy against various cancer cell lines, including breast, cervical, and gastric cancer, by targeting other mechanisms such as G-quadruplex stabilization.[3][4]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative phenylquinoline derivatives against various cancer cell lines, providing a comparative view of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PQD-1 MGC-803 (Gastric)0.855-Fluorouracil6.23
PQD-2 MCF-7 (Breast)5.215-Fluorouracil11.1
PQD-3 HeLa (Cervical)0.50--
PQD-4 A549 (Lung)7.47--
PQD-5 (BRAF V600E Inhibitor) A375 (Melanoma)0.08Vemurafenib-
PQD-6 (G-Quadruplex Stabilizer) K562 (Leukemia)7.0--

Note: The specific structures of the proprietary compounds (PQD series) are not disclosed in this guide. The data is compiled from various research articles for comparative purposes.

Antimicrobial Activity of Phenylquinoline Derivatives

In addition to their anticancer properties, phenylquinoline derivatives have demonstrated significant antimicrobial activity against a variety of pathogenic bacteria and fungi. The emergence of multidrug-resistant strains necessitates the development of new antimicrobial agents, and phenylquinolines represent a valuable scaffold for this purpose.

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus and Escherichia coli.[5][6] The mechanism of their antimicrobial action is believed to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Comparative Antimicrobial Efficacy (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected phenylquinoline derivatives against various microbial strains, offering a comparison of their antimicrobial potency.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
PQD-7 Staphylococcus aureus64Ampicillin-
PQD-8 Escherichia coli128Gentamicin-
PQD-9 Pseudomonas aeruginosa>1024Gentamicin-
PQD-10 Bacillus subtilis---
PQD-11 Candida albicans---

Note: The specific structures of the proprietary compounds (PQD series) are not disclosed in this guide. The data is compiled from various research articles for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phenylquinoline derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The phenylquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Biological Landscape

To better understand the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation BRAF_V600E BRAF V600E (Mutated) BRAF_V600E->MEK Constitutive Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Phenylquinoline Phenylquinoline Derivative Phenylquinoline->BRAF_V600E Inhibition Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_sar Analysis Synthesis Synthesis of Novel Phenylquinoline Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC KinaseAssay Kinase Inhibition Assays (e.g., BRAF V600E) IC50->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR CellCycle Cell Cycle Analysis KinaseAssay->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis SAR_Logic cluster_substituents Substituent Modifications cluster_activity Biological Activity Core Phenylquinoline Core Scaffold R1 R1 Substituent (e.g., Phenyl Ring) Core->R1 R2 R2 Substituent (e.g., at C4-position) Core->R2 R3 R3 Substituent (e.g., at C2-position) Core->R3 Potency Increased/Decreased Potency (IC50/MIC) R1->Potency Selectivity Altered Selectivity (e.g., Cancer vs. Normal Cells) R1->Selectivity R2->Potency R2->Selectivity R3->Potency R3->Selectivity

References

2-Phenylquinolines Emerge as Potent Broad-Spectrum Anti-Coronavirus Agents

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have identified a series of 2-phenylquinoline compounds demonstrating significant antiviral activity against a range of human coronaviruses, including SARS-CoV-2. A key study highlights the potential of this chemical scaffold in the development of pan-coronavirus inhibitors, with some derivatives showing efficacy against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[1][2][3]

A phenotypic-based screening of a proprietary compound library first identified a 2-phenylquinoline derivative as a promising hit against SARS-CoV-2, with an initial half-maximal effective concentration (EC50) of 6 µM and a half-maximal cytotoxic concentration (CC50) of 18 µM.[1][2][4] Subsequent synthesis and evaluation of analogues led to the discovery of compounds with improved potency and lower cytotoxicity.[1][2] Notably, these compounds also exhibited pronounced antiviral activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, with EC50 values in the low micromolar to sub-micromolar range.[1][2][4]

Comparative Antiviral Activity

The antiviral efficacy of the most promising 2-phenylquinoline derivatives was benchmarked against existing antiviral compounds, chloroquine and GS-441524 (the parent nucleoside of remdesivir). The data reveals that several 2-phenylquinoline compounds, such as 8k, 5i, 7j, and 7a, were more potent against HCoV-229E than both chloroquine and GS-441524.[1]

The table below summarizes the antiviral activity and cytotoxicity of selected 2-phenylquinoline compounds against different human coronaviruses.

CompoundSARS-CoV-2 (VeroE6 cells)HCoV-229E (HEL 299 cells)HCoV-OC43 (HEL 299 cells)
EC50 (µM) CC50 (µM) SI
1f 7.9 ± 1.2>100>12.7
5a 5.0 ± 0.6>100>20.0
5i 4.4 ± 0.1>100>22.7
6f 4.9 ± 0.9>100>20.4
6g 3.9 ± 0.8>100>25.6
7a 4.8 ± 1.137.0 ± 2.57.7
7j 3.3 ± 0.745.6 ± 7.213.8
7k 2.0 ± 0.433.4 ± 2.716.7
8a 4.9 ± 0.537.0 ± 2.57.6
8k 2.6 ± 0.533.4 ± 2.712.8
9a 7.0 ± 0.943.5 ± 5.66.2
9j 8.8 ± 1.8>100>11.4
chloroquine 1.3 ± 0.133.6 ± 1.325.8
GS-441524 0.9 ± 0.1>100>111.1

*EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. SI (Selectivity Index) is the ratio of CC50 to EC50. Data sourced from ACS Medicinal Chemistry Letters.[1][4]

Experimental Protocols

The antiviral and cytotoxicity assays were conducted using established cell-based methods to determine the efficacy and toxicity of the 2-phenylquinoline compounds.

Antiviral Activity Assay (SARS-CoV-2)
  • Cell Line: VeroE6 cells constitutively expressing enhanced green fluorescent protein (EGFP).[5]

  • Methodology:

    • VeroE6-EGFP cells were seeded in 96-well plates.

    • The following day, the cells were infected with SARS-CoV-2.

    • Immediately after infection, the cells were treated with serial dilutions of the test compounds.[5]

    • After a 3-day incubation period, the cells were fixed with paraformaldehyde.

    • The virus-induced cytopathic effect (CPE) was quantified by measuring the EGFP signal using high-content imaging.[5] A reduction in the EGFP signal is indicative of cell death caused by the virus.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.[5] Chloroquine and GS-441524 were used as positive controls.[1][4]

Antiviral Activity Assays (HCoV-229E and HCoV-OC43)
  • Cell Line: Human embryonic lung (HEL) 299 cells.

  • Methodology:

    • HEL 299 cells were seeded in 96-well plates.

    • Cells were infected with either HCoV-229E or HCoV-OC43.

    • The infected cells were then treated with a range of concentrations of the test compounds.

    • After a 5-day incubation period, the virus-induced CPE was assessed.

  • Data Analysis: The EC50 values were determined from the resulting dose-response curves.

Cytotoxicity Assay
  • Cell Lines: VeroE6 and HEL 299 cells.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with serial dilutions of the test compounds.

    • The plates were incubated for 3 days (VeroE6) or 5 days (HEL 299).

    • Cell viability was determined using the colorimetric formazan-based MTS assay.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) values were calculated from the dose-response curves.[1][4]

Visualized Experimental Workflow & Mechanism

The following diagrams illustrate the general workflow for assessing the antiviral activity of the 2-phenylquinoline compounds and their proposed mechanism of action.

Antiviral_Screening_Workflow cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed VeroE6-EGFP or HEL 299 cells in 96-well plates Infection Infect cells with coronavirus Cell_Seeding->Infection Compound_Prep Prepare serial dilutions of 2-phenylquinoline compounds Treatment Add compound dilutions to infected cells Compound_Prep->Treatment Virus_Stock Prepare SARS-CoV-2, HCoV-229E, or HCoV-OC43 virus stock Virus_Stock->Infection Infection->Treatment Incubate Incubate for 3-5 days Treatment->Incubate CPE_Quant Quantify Cytopathic Effect (CPE) (High-Content Imaging for SARS-CoV-2) Incubate->CPE_Quant Cytotoxicity Assess cytotoxicity in parallel (MTS Assay on uninfected cells) Incubate->Cytotoxicity Data_Analysis Calculate EC50, CC50, and Selectivity Index (SI) CPE_Quant->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for antiviral activity screening of 2-phenylquinolines.

Mechanism_of_Action Coronavirus Coronavirus Viral_Replication Viral RNA Replication Cycle Coronavirus->Viral_Replication Enters Host Cell NSP13 Helicase (nsp13) Unwinds viral RNA Viral_Replication->NSP13 requires Progeny_Virions New Virus Particles Viral_Replication->Progeny_Virions produces NSP13->Viral_Replication enables Compound_6g 2-Phenylquinoline (e.g., Compound 6g) Inhibition Inhibition Compound_6g->Inhibition Inhibition->Viral_Replication Inhibition->NSP13 targets

Caption: Proposed mechanism of action for select 2-phenylquinolines.

References

Phenyl-Quinoline-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl-quinoline-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenyl-quinoline-carboxylic acid derivatives, focusing on their applications as anticancer, antibacterial, and antiparasitic agents. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Phenyl-quinoline-carboxylic acids have emerged as a promising class of histone deacetylase (HDAC) inhibitors.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[1][3] The inhibitory activity of these compounds is largely attributed to the 2-substituted phenyl-quinoline-4-carboxylic acid moiety acting as a "cap" group, which interacts with the entrance of the HDAC active site.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the key SAR findings for the HDAC inhibitory activity of 2-phenyl-quinoline-4-carboxylic acid derivatives. Modifications on the phenyl ring and the nature of the zinc-binding group (ZBG) significantly influence potency and selectivity.

Modification Position Effect on HDAC Inhibition Supporting Data/Observations
Substituents on the 2-Phenyl Ring Ortho, Meta, Para- Difluoro-substitution and phenyl substitution are conducive to inhibitory activity.[1][2]- Chlorine, methyl, and methoxy substitutions generally decrease activity compared to the unsubstituted analog.[1][2]- Small, low molecular weight groups are preferred for further modification to enhance activity.[2]Compound D12 (difluoro-substituted) and D23/D24 (phenyl-substituted) showed higher percentage inhibitory rates (PIR) compared to the unsubstituted D1.[1][2] Compounds with chlorine (D3, D8, D14), methyl, and methoxy substitutions had lower PIR values.[1][2]
Zinc-Binding Group (ZBG) Attached to the quinoline scaffold via a linker- Hydroxamic acid and hydrazide moieties are effective ZBGs.[1][2][3]- Hydrazides can improve inhibitory activity against Class I HDACs, particularly HDAC3.[1][2][3]Compound D28 (hydroxamic acid) showed HDAC3 selectivity.[1][2][3] Its hydrazide analogs, D29 and D30, exhibited remarkably improved inhibitory activities against HDAC1, 2, and 3.[1][2]
Linker Connecting the quinoline scaffold and the ZBG- A phenylpiperazine group has been successfully used as a linker.[1][2][3]The general structure of the studied HDAC inhibitors incorporated a phenylpiperazine linker.[1][2][3]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway Phenyl-Quinoline-Carboxylic_Acid Phenyl-Quinoline- Carboxylic Acid Derivative HDAC_Enzyme HDAC Enzyme Phenyl-Quinoline-Carboxylic_Acid->HDAC_Enzyme Inhibition Histones Histones HDAC_Enzyme->Histones Deacetylation Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Signaling pathway of HDAC inhibition by phenyl-quinoline-carboxylic acids.

Anticancer and Antiparasitic Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of 4-quinoline carboxylic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and certain parasites, making DHODH an attractive therapeutic target.[4][5]

Structure-Activity Relationship (SAR) Analysis

The SAR for DHODH inhibition is centered on mimicking the binding of the known inhibitor brequinar. The quinoline core and the biphenyl group of brequinar engage in hydrophobic interactions within the DHODH binding pocket, while the carboxylate forms crucial electrostatic interactions.[4]

Modification Position Effect on DHODH Inhibition Supporting Data/Observations
4-Carboxylic Acid Quinoline Ring- Essential for activity, forming a salt bridge with Arg136 and a potential hydrogen bond with Gln47.[4][5]The carboxylate interaction is a key feature of the brequinar pharmacophore.[4]
Substituents on the 2-Phenyl Ring Biphenyl Mimic- Lipophilic moieties are required to fill the nonpolar binding pocket.[4]- Introduction of heteroatoms can create new hydrogen bonding interactions.A cocrystal structure of an analog with DHODH revealed a water-mediated hydrogen bond with Thr63.[4]
Quinoline Core Modifications Scaffold Hopping- Replacement of the quinoline with a 1,7-naphthyridine scaffold can lead to novel hydrogen bonding interactions.A 1,7-naphthyridine analog formed a new hydrogen bond with Tyr356.[4]

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway Phenyl-Quinoline-Carboxylic_Acid 4-Quinoline Carboxylic Acid Derivative DHODH_Enzyme DHODH Enzyme Phenyl-Quinoline-Carboxylic_Acid->DHODH_Enzyme Inhibition Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Nucleotide_Pool Pyrimidine Nucleotide Pool Pyrimidine_Synthesis->Nucleotide_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (Cancer/Parasite) DNA_RNA_Synthesis->Cell_Proliferation

Caption: Signaling pathway of DHODH inhibition by 4-quinoline carboxylic acids.

Antibacterial Activity

Phenyl-quinoline-carboxylic acids have also been investigated as antibacterial agents, with a mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6]

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of these compounds is influenced by substituents on both the phenyl and quinoline moieties, with lipophilicity playing a key role in bacterial cell wall penetration.

Modification Position Effect on Antibacterial Activity Supporting Data/Observations
Substituents on the 2-Phenyl Ring Ortho, Meta, Para- The presence of an aryl ring at the second position is generally favorable for antibacterial activity.[7]- Introduction of amino-containing side chains at the ortho-position can modulate activity.[6]Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity compared to the parent compound.[7]
4-Carboxylic Acid Modifications Quinoline Ring- Conversion of the carboxylic acid to an amide can significantly impact the antibacterial spectrum and potency.[6]The nature of the amide side chain is a key determinant of activity.[6]
Lipophilicity Overall Molecule- Increased lipophilicity generally correlates with enhanced activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6]The LogP value is a useful parameter for predicting antibacterial potency.[6]

Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Phenyl-Quinoline-Carboxylic Acid Incubation Incubation of Bacteria with Compound Compound_Dilution->Incubation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Incubation Growth_Assessment Assessment of Bacterial Growth (Turbidity) Incubation->Growth_Assessment MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Growth_Assessment->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC.

  • Reagent Preparation:

    • Prepare serial dilutions of the test phenyl-quinoline-carboxylic acid derivative in assay buffer.

    • Dilute the fluorogenic HDAC substrate and recombinant HDAC enzyme in assay buffer.

    • Prepare a developer solution containing a stop solution (e.g., Trichostatin A).

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound at various concentrations.

    • Add the diluted recombinant HDAC enzyme to each well and pre-incubate.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature, protected from light.

  • Data Analysis:

    • Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro DHODH Inhibition Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

  • Reagent Preparation:

    • Prepare serial dilutions of the test 4-quinoline carboxylic acid derivative in assay buffer.

    • Prepare a reaction mix containing dihydroorotate (DHO), DCIP, and Coenzyme Q10 in the assay buffer.

    • Dilute recombinant human DHODH in the assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the reaction mix to each well.

  • Data Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the normalized velocities against the logarithm of the inhibitor concentration to determine the IC50 value.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This broth microdilution method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[8][9][10]

  • Preparation:

    • Perform serial dilutions of the test phenyl-quinoline-carboxylic acid derivative in a 96-well microtiter plate containing appropriate broth medium.

    • Prepare a standardized bacterial inoculum to a specific concentration (e.g., ~5×10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][11]

References

Safety Operating Guide

Proper Disposal of 6-Phenylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Phenylquinoline as a hazardous chemical. All disposal procedures should be conducted in strict accordance with institutional and local regulations. Personnel handling this compound must be thoroughly trained in hazardous waste management.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural steps for the safe management of this compound waste.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound is considered hazardous.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

PPE CategorySpecificationPurpose
Eye and Face Protection Tight-sealing safety goggles and a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact.
Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Prevents inhalation of harmful vapors or dust.

Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as regulated hazardous waste. Do not discharge this compound or its containers into drains or the environment.[1]

Step 1: Waste Segregation

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and appropriately labeled container for liquid hazardous waste.

  • Unused Product: Unused this compound should be disposed of in its original container, if possible, or in a compatible, sealed, and labeled waste container.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Associated hazard symbols (e.g., "Harmful," "Irritant")[1][2]

  • The date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep containers tightly closed when not in use.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Follow all institutional and local regulations for the final disposal, which will likely involve incineration at an approved facility.[2][3]

Accidental Release Measures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Wear the appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material and any contaminated soil into a labeled container for hazardous waste disposal.[4] Do not flush spills into the sanitary sewer system.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate Waste (Solid, Liquid, Unused Product) B->C D Label Waste Container ('Hazardous Waste', 'this compound') C->D E Store in Designated Satellite Accumulation Area D->E F Contact EH&S or Licensed Disposal Contractor E->F G Arrange for Professional Collection and Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for the use of 6-Phenylquinoline, focusing on operational procedures and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Ventilation: Work should be conducted in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended for all handling procedures to prevent the inhalation of any dust or vapors.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may also be necessary for additional protection against splashes.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[2] Nitrile, neoprene, or butyl rubber gloves are suitable options; however, it is essential to check the glove manufacturer's chemical resistance guide for this compound.[5][6] Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]

    • Protective Clothing: Wear a lab coat, long-sleeved shirt, and long pants to prevent skin contact.[3][6] For tasks with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[1][4]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is recommended.[1][2][4]

Health Hazards

This compound is classified as a substance with potential health risks.

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory tract irritation.[7]

Safety and Handling Data

The following table summarizes key safety and handling information for this compound.

PropertyValueSource
Physical State Solid[8]
CAS Number 612-95-3[8][9]
Molecular Formula C15H11N[9]
Molecular Weight 205.26 g/mol
Melting Point 115-116°C[2]
Storage Store in a dry, cool, and well-ventilated place.[1][2][1][2]
Incompatibilities Strong oxidizing agents.[4]
Occupational Exposure Limits No data available[1][2]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety.

1. Preparation and Handling:

  • Before starting any work, ensure all necessary PPE is available and in good condition.

  • Conduct all handling of this compound within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent ignition sources.[1][2]

  • Wash hands thoroughly after handling the compound.[3]

2. Storage:

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a designated area away from incompatible materials, such as strong oxidizing agents.[3][4]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition.[1][2]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][2]

  • Do not let the chemical enter drains.[2]

4. Disposal:

  • This compound and its containers must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Do not dispose of it with regular laboratory trash.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh/Transfer in Fume Hood prep_hood->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp store_container Seal Container Tightly handle_exp->store_container disp_waste Collect Waste in Labeled Container handle_exp->disp_waste spill_evacuate Evacuate Area handle_exp->spill_evacuate Spill Occurs store_location Store in Cool, Dry, Ventilated Area store_container->store_location disp_dispose Dispose as Hazardous Waste disp_waste->disp_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect with Absorbent spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylquinoline
Reactant of Route 2
Reactant of Route 2
6-Phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.